Betulinic Acid-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9,10,10-trideuterio-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1/i12D2,23D |
Clave InChI |
QGJZLNKBHJESQX-REXYKOGVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Biological Activities of Betulinic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betulinic Acid-d3 is the deuterated form of Betulinic Acid, a naturally occurring pentacyclic triterpenoid. This document provides an in-depth overview of its chemical properties, leveraging data from its non-deuterated counterpart where specific data for the deuterated form is unavailable. It details experimental protocols for its handling and analysis and explores the key signaling pathways modulated by Betulinic Acid. This guide is intended to serve as a comprehensive resource for professionals in drug discovery and development, offering foundational data and methodologies for preclinical research.
Core Chemical Properties
This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), due to its mass shift from the parent compound. Its chemical and physical properties are largely identical to those of Betulinic Acid, with the key difference being its increased molecular weight due to the presence of three deuterium (B1214612) atoms.
Quantitative Physicochemical Data
The following tables summarize the key chemical properties of this compound and its non-deuterated analog for comparative purposes.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₅D₃O₃ | [1] |
| Molecular Weight | 459.72 g/mol | [1] |
| Storage Temperature | -20°C | [2] |
| Unlabelled CAS Number | 472-15-1 | [3] |
Table 2: Reference Properties of Betulinic Acid (Non-Deuterated)
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₄₈O₃ | [4][5][6] |
| Molecular Weight | 456.7 g/mol | [4][5][6][7] |
| Melting Point | 295-298 °C (decomposes) | [8][9] |
| Purity | ≥90% to ≥99% (Varies by supplier) | [5][6][7][10][11][12] |
| Appearance | White to off-white solid/powder | [10] |
| Storage Temperature | 2-8°C or 4°C | [6] |
| Stability | ≥ 4 years (when stored properly) | [6] |
Solubility Data
The solubility of this compound is expected to be very similar to that of Betulinic Acid. It is generally characterized by poor aqueous solubility.
Table 3: Solubility Profile of Betulinic Acid
| Solvent | Solubility | Reference(s) |
| Chloroform | Slightly soluble (with heating) | [1] |
| DMSO | Slightly soluble; ~20-25 mg/mL | [1][5][6][8][9] |
| Methanol | Slightly soluble (with sonication) | [1] |
| Ethanol | ~0.5 mg/mL or up to 25 mg/mL | [5][6][8][9] |
| Dimethylformamide (DMF) | ~15 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [5][6] |
| Water | Sparingly soluble | [6][7] |
Experimental Protocols
Preparation of Stock Solutions
Due to its poor aqueous solubility, a common procedure for preparing a stock solution of Betulinic Acid for in vitro assays is as follows:
-
Weigh the desired amount of Betulinic Acid solid in a suitable vial.
-
Dissolve the solid in an organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF).[5][6] The choice of solvent will depend on the experimental system's tolerance.
-
To aid dissolution, the mixture can be purged with an inert gas and sonicated.
-
For assays requiring aqueous buffers, the concentrated organic stock solution should be serially diluted with the appropriate buffer to the final working concentration.[6] It is recommended not to store the final aqueous solution for more than one day to avoid precipitation.[6]
Determination of Equilibrium Solubility (Saturation Shake-Flask Method)
A standard method to determine the equilibrium solubility of a compound in various solvents is the saturation shake-flask method.
-
Add an excess amount of the compound (e.g., Betulinic Acid) to a known volume of the solvent of interest in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
Bioanalytical Quantification using LC-MS/MS
This compound serves as an ideal internal standard (IS) for the quantification of Betulinic Acid in biological matrices (e.g., plasma, tissue homogenates).
-
Sample Preparation: To a known volume of the biological sample, add a fixed amount of this compound (IS) solution. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up.
-
Chromatographic Separation: Inject the supernatant or the reconstituted extract onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase, such as a gradient of acetonitrile (B52724) and water (often with a modifier like formic acid), to separate Betulinic Acid from other matrix components.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Betulinic Acid and this compound. For example, in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 455.35 for Betulinic Acid would be a precursor ion.[13]
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte (Betulinic Acid) to the peak area of the IS (this compound) against the concentration of the analyte standards. Determine the concentration of Betulinic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Key Signaling Pathways and Mechanisms of Action
Betulinic Acid exerts its biological effects by modulating several critical signaling pathways. These are central to its observed anti-cancer, anti-inflammatory, and metabolic regulatory activities.
Induction of Apoptosis
Betulinic Acid is a well-documented inducer of apoptosis in cancer cells, acting through both the intrinsic and extrinsic pathways.[14][15][16][17]
-
Intrinsic (Mitochondrial) Pathway: This is considered the primary mechanism. Betulinic Acid can directly trigger the permeabilization of the mitochondrial membrane.[15] This leads to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to programmed cell death.[17] This process is also regulated by the Bcl-2 family of proteins, with Betulinic Acid promoting the expression of pro-apoptotic members like Bax while inhibiting anti-apoptotic members like Bcl-2.[16][17]
-
Extrinsic (Death Receptor) Pathway: Betulinic Acid can also activate death receptors on the cell surface, leading to the recruitment of adaptor proteins like FADD and the subsequent activation of Caspase-8.[14]
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. dev.usbio.net [dev.usbio.net]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Betulinic acid | 472-15-1 [chemicalbook.com]
- 9. Betulinic acid CAS#: 472-15-1 [m.chemicalbook.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Betulinic Acid | CAS 472-15-1 | Proteasome activator [stressmarq.com]
- 13. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Purification of Betulinic Acid-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) naturally occurring in the bark of several plant species, including the white birch (Betula species), has garnered significant attention for its wide spectrum of biological activities, including potent anti-cancer and anti-HIV properties.[1][2] In drug metabolism, pharmacokinetics (DMPK), and quantitative bioanalysis, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. Betulinic Acid-d3 serves as an ideal internal standard for mass spectrometry-based quantification of betulinic acid in complex biological matrices.
This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, starting from its natural precursor, betulin (B1666924). It includes detailed experimental protocols for synthesis and purification, quantitative data summaries, and workflows for process visualization.
Section 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the extraction of betulin from birch bark. The betulin is then oxidized to form betulonic acid. The key isotopic labeling steps involve the exchange of protons for deuterium (B1214612) atoms at the carbon alpha to the ketone in betulonic acid, followed by the stereoselective reduction of the ketone with a deuterated reducing agent.
Overall Synthetic Workflow
The synthetic strategy is designed to efficiently convert readily available betulin into the target deuterated compound, this compound. The workflow involves four main stages: extraction, oxidation, deuteration, and reduction.
Caption: Synthetic workflow for this compound from birch bark.
Experimental Protocols
Step 1: Extraction and Initial Purification of Betulin
Betulin is efficiently extracted from dried birch bark using Soxhlet extraction, a method noted for its high efficiency and technical simplicity.[3]
-
Protocol:
-
Grind dry outer birch bark into a fine powder.
-
Place the powdered bark (approx. 100 g) into a cellulose (B213188) thimble and position it in a Soxhlet extractor.
-
Add 95% ethanol (B145695) (approx. 500 mL) to the round-bottom flask.
-
Heat the flask to maintain a steady reflux for 8-12 hours. The solvent will cycle through the powdered bark, extracting the betulin.
-
After extraction, allow the solution to cool. A white precipitate of crude betulin will form.
-
Concentrate the ethanol solution using a rotary evaporator to increase the yield of the precipitate.
-
Filter the crude solid and wash with cold ethanol. The resulting crude betulin can be further purified by recrystallization from ethanol to achieve >95% purity.[3][4]
-
Step 2: Oxidation of Betulin to Betulonic Acid
The C-3 secondary alcohol of betulin is oxidized to a ketone to form betulonic acid, while the C-28 primary alcohol is oxidized to a carboxylic acid. Jones oxidation is a common and effective method for this transformation.[5]
-
Protocol:
-
Dissolve purified betulin (10 g, 22.6 mmol) in 200 mL of acetone (B3395972) and cool the solution to 0°C in an ice bath.
-
Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in sulfuric acid.
-
Slowly add the Jones reagent dropwise to the stirred betulin solution at 0°C. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1.5-2 hours), quench the excess oxidant by adding isopropanol (B130326) until the solution turns from reddish-brown to green.[6]
-
Add water to the reaction mixture and remove the organic solvents via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude betulonic acid.
-
Step 3: α-Deuteration of Betulonic Acid
This crucial step introduces two deuterium atoms at the C-2 position, alpha to the C-3 ketone, via a base-catalyzed enolization and exchange mechanism.
-
Protocol:
-
Prepare a solution of sodium deuteroxide (NaOD) by carefully adding sodium metal to deuterium oxide (D₂O).
-
Dissolve the crude betulonic acid (5 g) in a mixture of dioxane and the prepared NaOD/D₂O solution.
-
Heat the mixture under reflux for 12-24 hours to allow for complete H/D exchange at the α-carbon.
-
Cool the reaction mixture and neutralize by carefully adding deuterated hydrochloric acid (DCl) in D₂O.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield Betulonic Acid-d2.
-
Step 4: Reduction of Betulonic Acid-d2 to this compound
The final labeling step involves the stereoselective reduction of the C-3 ketone to a hydroxyl group using sodium borodeuteride (NaBD₄). This introduces the third deuterium atom and sets the required 3β-hydroxyl stereochemistry.
-
Protocol:
-
Dissolve Betulonic Acid-d2 (4 g) in a solvent mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C and add sodium borodeuteride (NaBD₄) portion-wise.
-
Stir the reaction at room temperature for 3-4 hours, monitoring by TLC. This reduction selectively targets the ketone, yielding a mixture of 3α and 3β epimers, with the 3β (natural) isomer being predominant (~95%).[6]
-
Quench the reaction by slowly adding 2N HCl.
-
Remove the organic solvents by rotary evaporation.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to obtain crude this compound.
-
Section 2: Purification of this compound
Purification is critical to ensure the final product is suitable for use as an analytical standard. A combination of recrystallization and column chromatography is typically employed to achieve high purity (>99%).
Purification Workflow
The crude product from the synthesis is subjected to sequential purification steps to remove unreacted starting materials, reagents, and isomeric byproducts.
Caption: General purification workflow for this compound.
Purification Protocols
Method 1: Recrystallization
Recrystallization is an effective technique for removing the majority of impurities and for separating the desired β-isomer from the minor α-isomer formed during reduction.[6]
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation. The 3β-isomer is less soluble and will preferentially crystallize out.
-
Filter the white crystalline solid, wash with a small amount of cold solvent, and dry.
-
Multiple recrystallizations may be necessary to achieve the desired purity.
-
Method 2: Silica Gel Column Chromatography
For the highest purity, column chromatography is the method of choice. It effectively separates closely related compounds and residual impurities.
-
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the recrystallized this compound in a small volume of the mobile phase (e.g., a mixture of chloroform (B151607) and methanol or ethyl acetate and hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing solvent polarity. For example, starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield highly pure this compound.
-
Section 3: Characterization and Quality Control
The identity, purity, and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.
Caption: Analytical methods for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure and will show the absence of signals for the protons replaced by deuterium. ¹³C NMR confirms the carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule and to determine the level of isotopic enrichment. A mass shift of +3 compared to the unlabeled standard is expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the final compound.[7][8] A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.[8][9]
Section 4: Data Summary
The following tables summarize typical yields and purity levels that can be expected during the synthesis and purification process. These values are based on literature reports for the analogous non-deuterated compounds.
Table 1: Typical Yields for this compound Synthesis
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Extraction & Recrystallization | Birch Bark | Betulin | 15 - 25% (of dry bark weight) |
| Jones Oxidation | Betulin | Betulonic Acid | 80 - 90% |
| α-Deuteration | Betulonic Acid | Betulonic Acid-d2 | >95% |
| NaBD₄ Reduction | Betulonic Acid-d2 | This compound | 85 - 95% (β-isomer) |
| Overall (from Betulin) | Betulin | This compound (Crude) | 65 - 80% |
Table 2: Purity Assessment at Different Stages
| Stage | Purification Method | Typical Purity (%) | Primary Analytical Method |
| Crude Betulin | Soxhlet Extraction | 70 - 85% | HPLC |
| Purified Betulin | Recrystallization (Ethanol) | >98% | HPLC |
| Crude this compound | Synthesis product | 85 - 95% (β-isomer) | HPLC, ¹H NMR |
| Final Product | Recrystallization & Column Chromatography | >99% | HPLC, LC-MS |
References
- 1. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis of betulinic acid from betulin and study of its solubilization usingliposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. RU2190622C1 - Method of synthesis of betulinic acid - Google Patents [patents.google.com]
- 7. ijsr.net [ijsr.net]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
Isotopic Purity of Betulinic Acid-d3: A Technical Guide for Researchers
Introduction
Betulinic Acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties, including potent anti-cancer and anti-HIV activities.[1][2][3] To facilitate rigorous preclinical and clinical research, particularly in pharmacokinetic (PK) and metabolic studies, a stable isotope-labeled internal standard is essential. Betulinic Acid-d3, where three hydrogen atoms are replaced by deuterium (B1214612), serves this critical role. Its efficacy as an internal standard in mass spectrometry-based quantification is directly dependent on its isotopic and chemical purity.[4][5]
This technical guide provides an in-depth overview of the isotopic purity requirements for this compound, detailed experimental protocols for its determination, and the biological context relevant to its application in drug development. The primary audience for this document includes researchers, analytical scientists, and professionals in the field of drug discovery and development.
Isotopic and Chemical Purity Specifications
The utility of this compound as an internal standard is contingent upon a high degree of isotopic enrichment and chemical purity. High isotopic enrichment ensures a distinct mass shift from the unlabeled analyte, minimizing cross-signal interference. High chemical purity ensures that the standard is free from other contaminants that could interfere with the analysis. While specific requirements can vary based on the assay's sensitivity and regulatory guidelines, the specifications outlined below represent typical quality standards for use in pharmaceutical research.
Table 1: Typical Quality Specifications for this compound
| Parameter | Specification | Rationale |
| Isotopic Enrichment | ≥ 98% | Ensures the vast majority of the standard consists of the d3 isotopologue, providing a robust and distinct signal for quantification. |
| Isotopic Purity (d3) | ≥ 95% | Specifies the percentage of the molecule that is the desired d3 species. |
| Undeuterated (d0) Form | ≤ 1.0% | Minimizes isotopic crosstalk where the unlabeled analyte contributes to the internal standard's signal. |
| Other Isotopologues (d1, d2) | ≤ 4.0% | Limits the presence of partially deuterated species that could complicate mass spectra and quantification. |
| Chemical Purity (by HPLC) | ≥ 97.0% | Guarantees that the standard is free from chemical impurities that could co-elute and interfere with the analyte or standard peaks. |
Analytical Methodologies for Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on high-resolution analytical techniques capable of distinguishing between isotopologues. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]
-
High-Resolution Mass Spectrometry (HRMS): This is a highly sensitive and rapid method for determining the distribution of isotopologues (d0, d1, d2, d3, etc.).[7][8] By precisely measuring the mass-to-charge ratio, HRMS can resolve the small mass differences between the deuterated and undeuterated forms of the molecule.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ¹³C NMR, provides detailed structural information and can confirm the specific positions of the deuterium labels.[10][11] The absence or reduction of signals in a ¹H NMR spectrum at specific chemical shifts indicates successful deuteration at those sites.
The following workflow illustrates the process of certifying the isotopic purity of a this compound sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Betulinic acid: A natural promising anticancer drug, current situation, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Commercial Availability and Technical Guide for Betulinic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Betulinic Acid-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid (B12794562), Betulinic Acid. This document is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for the accurate quantification of Betulinic Acid in various biological matrices. The guide details commercial suppliers, product specifications, relevant experimental protocols, and key signaling pathways associated with the parent compound.
Commercial Suppliers and Availability
This compound is a specialized chemical available from a limited number of commercial suppliers. It is important to note that a specific CAS number for this compound has not been assigned; it is typically referenced by the CAS number of the unlabeled parent compound, 472-15-1, in conjunction with a supplier-specific product code. The following table summarizes the available quantitative data from identified commercial suppliers.
| Supplier/Distributor | Product Code | Purity/Isotopic Purity | Available Unit Sizes | Storage Conditions |
| Toronto Research Chemicals (TRC) / LGC Standards | TRC-B330252 | Purity: 96% / Isotopic Purity: >95% (d3 = 92.48%, d2 = 7.27%, d1 = 0.16%, d0 = 0.09%) | 2.5 mg, 25 mg | 4°C |
| Clinivex | RCLS2L110836 (for 3-epi-Betulinic Acid-d3) | Information not readily available. Certificate of Analysis provided with purchase. | Inquire for details | Room temperature, protected from light and moisture, unless otherwise specified. |
| United States Biological | B330252-d3 | Information not readily available. | 2.5 mg | -20°C |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The near-identical physicochemical properties of the deuterated and non-deuterated forms ensure they co-elute and experience similar ionization effects, allowing for accurate correction of matrix effects and variations in sample processing.[1]
Quantitative Analysis of Betulinic Acid in Biological Matrices using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from established methods for the quantification of triterpenoids in plasma and tissue samples.[1][2][3][4]
2.1.1. Materials and Reagents
-
Betulinic Acid (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Microcentrifuge tubes
-
Autosampler vials
2.1.2. Sample Preparation
-
Standard and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Betulinic Acid and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Betulinic Acid by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Sample Spiking: To 100 µL of the biological matrix sample (or calibration standard/quality control sample), add 10 µL of the internal standard spiking solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A suitable gradient to separate Betulinic Acid from matrix components. A typical gradient might start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betulinic Acid: Precursor ion [M-H]⁻ m/z 455.4 → Product ion (e.g., m/z 407.4)
-
This compound: Precursor ion [M-H]⁻ m/z 458.4 → Product ion (e.g., m/z 410.4) (Note: MRM transitions should be optimized for the specific instrument being used.)
-
2.1.4. Data Analysis Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the working standard solutions. Determine the concentration of Betulinic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Betulinic acid, the parent compound of this compound, is known to exert its biological effects, particularly its anti-cancer properties, through the modulation of several key signaling pathways. The primary mechanisms involve the induction of apoptosis and the inhibition of pro-survival pathways.
Betulinic Acid-Induced Apoptosis Signaling Pathway
Betulinic acid can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to directly trigger mitochondrial membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[5][6]
Caption: Betulinic Acid-Induced Apoptosis Pathway.
Experimental Workflow for Assessing Betulinic Acid-Induced Apoptosis
The following workflow outlines a general procedure for studying the pro-apoptotic effects of Betulinic Acid in a cancer cell line. This compound would not typically be used in this type of assay, as its purpose is for quantification rather than assessing biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Betulinic Acid-d3 Certificate of Analysis Specifications
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of the product's quality and purity is paramount. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (C of A) for Betulinic Acid-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid, Betulinic Acid. The data presented herein is compiled from publicly available certificates of analysis and product information sheets from various suppliers.
Quantitative Specifications
The following table summarizes the key quantitative specifications for this compound, providing a benchmark for quality assessment.
| Parameter | Specification | Typical Value | Methodology |
| Chemical Purity | ≥95% | 96% | HPLC |
| Isotopic Purity | ≥95% | 97.4% | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | Report Result | d₃ = 92.48% | Mass Spectrometry |
| d₂ = 7.27% | |||
| d₁ = 0.16% | |||
| d₀ = 0.09% | |||
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Molecular Formula | C₃₀H₄₅D₃O₃ | Conforms | Elemental Analysis, MS |
| Molecular Weight | 459.72 g/mol | Conforms | Mass Spectrometry |
| Structure Confirmation | Conforms to Structure | Conforms | ¹H-NMR, MS |
| Solubility | Report Result | DMSO (Slightly), Methanol (Slightly) | Solubility Testing |
| Specific Rotation | Report Result | +3.6° (c = 0.2, Methanol) | Polarimetry |
Data compiled from a representative Certificate of Analysis[1].
Experimental Protocols
The specifications outlined above are determined through a series of rigorous analytical experiments. The methodologies for the key parameters are detailed below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically assessed using Reverse-Phase HPLC (RP-HPLC) with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v), sometimes with the addition of an acid like acetic or phosphoric acid to improve peak shape[2][3][4].
-
Detection: Detection is typically carried out at a wavelength of 210 nm, where Betulinic Acid exhibits UV absorbance[2][3][4].
-
Procedure: A standard solution of this compound of known concentration is prepared and injected into the HPLC system. The peak area of the main component is measured and compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage. The method is validated for linearity, accuracy, and precision according to ICH guidelines.
Isotopic Enrichment and Incorporation by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight and determining the isotopic purity and deuterium incorporation of the labeled compound[5][6].
-
Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with an electrospray ionization (ESI) source, is used[5][7].
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
-
Molecular Weight Confirmation: The observed mass of the parent ion is compared to the theoretical mass of this compound (C₃₀H₄₅D₃O₃).
-
Isotopic Purity Calculation: The relative intensities of the ion signals corresponding to the deuterated species (d₃) and any lower-mass isotopologues (d₂, d₁, d₀) are measured. The isotopic purity is calculated based on the mass distribution observed[1][7]. The percentage of each isotopologue is reported to provide a detailed profile of deuterium incorporation[1].
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the molecule and to ensure that the deuterium labels are in the expected positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
¹H-NMR: The ¹H-NMR spectrum is acquired to confirm the overall proton skeleton of the molecule. The integration of the proton signals can also provide information about the extent of deuteration at specific sites.
-
²H-NMR: In some cases, a ²H (Deuterium) NMR spectrum may be acquired to directly observe the deuterium signals and confirm their location in the molecule[8].
-
The obtained spectra are compared with the known spectra of unlabeled Betulinic Acid and theoretical predictions to confirm that the structure is correct.
-
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and analysis of a this compound sample.
Caption: Quality control workflow for this compound analysis.
Signaling Pathway of Betulinic Acid
Betulinic acid is known to induce apoptosis (programmed cell death) in various cancer cell lines through the modulation of key signaling pathways. One of the prominent mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway.[9][10]
Caption: Betulinic Acid's inhibition of the PI3K/Akt/mTOR pathway to induce apoptosis.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Subtle Distinction: A Technical Guide to Betulinic Acid and Betulinic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core physical and chemical differences between betulinic acid and its deuterated analogue, Betulinic Acid-d3. While chemically almost identical, the introduction of deuterium (B1214612) atoms imparts subtle yet significant changes in the physical properties of the molecule, making this compound an invaluable tool in various research and development applications, particularly in mass spectrometry-based quantification. This guide provides a comprehensive comparison, detailed experimental protocols, and visual representations of relevant biological pathways to support researchers in their understanding and utilization of these compounds.
Core Physical and Chemical Properties: A Comparative Analysis
Betulinic acid is a naturally occurring pentacyclic triterpenoid (B12794562) with a range of biological activities, including anticancer and anti-inflammatory properties.[1][2] this compound is a synthetically modified version of betulinic acid where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is a powerful tool in analytical chemistry.[3] While their chemical reactivity is nearly identical, their physical properties exhibit slight differences, primarily due to the increased mass of deuterium compared to hydrogen.
Table 1: Quantitative Comparison of Physical and Chemical Properties
| Property | Betulinic Acid | This compound | Key Differences and Implications |
| Molecular Formula | C₃₀H₄₈O₃[4] | C₃₀H₄₅D₃O₃ | The presence of three deuterium atoms in place of hydrogen. |
| Molecular Weight ( g/mol ) | 456.71[4] | Approx. 459.73 | The mass of this compound is higher by approximately 3 Da. This mass shift is the basis for its use as an internal standard in mass spectrometry.[5] |
| Melting Point (°C) | 295-318[4][6] | Expected to be very similar to betulinic acid. A slight increase might be observed due to stronger intermolecular forces. | Isotopic substitution can sometimes lead to minor changes in crystal lattice packing and intermolecular interactions, potentially affecting the melting point. |
| Solubility | Poorly soluble in water (0.02 µg/mL).[7] Soluble in organic solvents like DMSO (up to 25 mg/mL) and ethanol (B145695) (up to 25 mg/mL).[6][8] | Expected to have virtually identical solubility to betulinic acid in various solvents. | The substitution of hydrogen with deuterium does not significantly alter the polarity or the hydrogen bonding capacity of the molecule, hence solubility remains largely unchanged. |
| Appearance | White microcrystalline powder or colorless needles.[2][9] | Expected to be a white solid, visually indistinguishable from betulinic acid. | No change in macroscopic appearance is expected. |
| CAS Number | 472-15-1[4] | Not readily available in public databases, but specific vendors will have internal identifiers.[10] | A unique identifier is crucial for procurement and regulatory purposes. |
Experimental Protocols
Quantification of Betulinic Acid using HPLC with a Deuterated Internal Standard
This protocol outlines the use of this compound as an internal standard for the accurate quantification of betulinic acid in a sample matrix (e.g., plasma, tissue homogenate) by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry as it compensates for variations in sample preparation and matrix effects.[5]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of betulinic acid (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by spiking known concentrations of betulinic acid into the matrix of interest (e.g., blank plasma).
-
Add a fixed concentration of the this compound internal standard solution to each calibration standard and sample.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard), add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-MS Analysis:
-
HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v) with 0.1% formic acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
SRM Transitions:
-
Betulinic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.
-
This compound: Monitor the transition of the deprotonated molecule [M+D-H]⁻ (or other relevant deuterated parent ion) to its corresponding fragment ion. The fragment ion will have the same mass as the non-deuterated fragment if the deuterium labels are lost, or a higher mass if they are retained.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (betulinic acid) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of betulinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for confirming the structure of betulinic acid and verifying the position of deuterium labeling in this compound.[12][13]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
For betulinic acid, the ¹H NMR spectrum will show characteristic signals for the triterpenoid skeleton, including olefinic protons of the isopropenyl group.[14]
-
For this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. The position of the deuterium labeling can thus be confirmed.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum of betulinic acid will show 30 distinct carbon signals.[14]
-
In the spectrum of this compound, the carbons directly bonded to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will have a slightly different chemical shift (an isotopic shift).
-
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure and the site of deuteration.[15]
Signaling Pathways and Experimental Workflows
Betulinic acid exerts its anticancer effects through the induction of apoptosis, primarily via the mitochondrial pathway.[16] It can also modulate other signaling pathways, such as the NF-κB and PI3K/Akt pathways.[16][17]
Betulinic Acid-Induced Apoptosis Pathway
The following diagram illustrates the key steps in the mitochondrial pathway of apoptosis induced by betulinic acid.
References
- 1. Betulinic acid - Wikipedia [en.wikipedia.org]
- 2. Betulinic acid | 472-15-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 472-15-1 CAS MSDS (Betulinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. dovepress.com [dovepress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. parchem.com [parchem.com]
- 10. This compound | CAS | LGC Standards [lgcstandards.com]
- 11. omicsonline.org [omicsonline.org]
- 12. inis.iaea.org [inis.iaea.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Deuterated Betulinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for deuterated betulinic acid. Given the increasing interest in deuterated compounds for enhancing pharmacokinetic profiles, understanding the stability of such molecules is paramount for ensuring the integrity, potency, and safety of research findings and potential therapeutic applications.
While specific stability data for deuterated betulinic acid is not extensively available in public literature, this document extrapolates from the known properties of betulinic acid, the general principles of deuterated compound stability, and established pharmaceutical stability testing guidelines.
Introduction to Deuterated Betulinic Acid
Betulinic acid, a pentacyclic triterpenoid, exhibits a range of biological activities, including anticancer properties. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to improve the metabolic stability of drug candidates.[1] This is achieved through the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism by enzymes, potentially leading to a longer half-life and reduced formation of toxic metabolites.[2][3] However, the chemical stability of the deuterated molecule under various storage and handling conditions must be thoroughly understood.
Predicted Stability Profile and Potential Degradation Pathways
The stability of deuterated betulinic acid is influenced by its inherent chemical structure and its interaction with environmental factors such as temperature, humidity, light, and pH.
General Stability:
Solid-state deuterated betulinic acid is expected to be relatively stable if stored under appropriate conditions. One supplier of non-deuterated betulinic acid suggests that the solid is stable for at least four years when stored at 4°C. Another indicates stability for two years from the date of purchase, with solutions in DMSO or ethanol (B145695) being stable for up to two months at -20°C.[4][5] It is reasonable to assume a similar or enhanced stability profile for the deuterated analogue in its solid form due to the stronger C-D bonds.
Potential Degradation Pathways:
Based on the structure of betulinic acid and common degradation mechanisms for pharmaceuticals, the following pathways are plausible under stress conditions:
-
Hydrolysis: While betulinic acid itself does not have readily hydrolyzable functional groups like esters or amides in its core structure, degradation could occur under extreme pH conditions, potentially affecting the carboxylic acid group.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the allylic positions of the isopropenyl group. The use of oxidizing agents like hydrogen peroxide in forced degradation studies would reveal this susceptibility.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation in complex organic molecules. Light-sensitive compounds often require storage in amber or opaque containers.[6]
-
Thermal Degradation: High temperatures can lead to decomposition. The melting point of non-deuterated betulinic acid is around 295-298 °C, suggesting good thermal stability under normal storage conditions.[4]
Recommended Storage Conditions
Based on general guidelines for active pharmaceutical ingredients (APIs) with similar characteristics, the following storage conditions are recommended for deuterated betulinic acid to ensure its long-term stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential chemical degradation.[1] For long-term storage, -20°C is also a viable option, especially for solutions.[4] |
| Humidity | Store in a dry environment. | To prevent moisture absorption, which can facilitate hydrolytic degradation or alter the physical properties of the solid.[6] Use of desiccants is advisable. |
| Light | Protect from light. | Store in amber vials or light-proof containers to prevent photodegradation.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To minimize the risk of oxidative degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., glass). | To prevent contamination and interaction with the container material.[7] |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for deuterated betulinic acid should be conducted in accordance with International Council for Harmonisation (ICH) guidelines.[8][9] This involves long-term and accelerated stability studies, as well as forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10] These studies also help in developing and validating a stability-indicating analytical method.[11]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve deuterated betulinic acid in a suitable solvent and treat with 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes).[2] |
| Base Hydrolysis | Dissolve deuterated betulinic acid in a suitable solvent and treat with 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes).[2] |
| Oxidation | Treat a solution of deuterated betulinic acid with 3% hydrogen peroxide at room temperature. |
| Thermal Degradation | Expose solid deuterated betulinic acid to dry heat (e.g., 70°C) for an extended period.[2] |
| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[8] |
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period or shelf life and recommended storage conditions.[12]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[8] |
Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the stability of deuterated betulinic acid.[13]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) is often used.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for betulinic acid.[14]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method's ability to separate the parent compound from all significant degradation products must be demonstrated.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of Betulinic Acid
Betulinic acid has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Caption: Key signaling pathways modulated by betulinic acid.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a comprehensive stability study of deuterated betulinic acid.
Caption: Workflow for stability assessment of deuterated betulinic acid.
Conclusion
A thorough understanding and implementation of appropriate stability testing and storage conditions are crucial for maintaining the quality and integrity of deuterated betulinic acid. While direct stability data for this specific molecule is limited, a scientifically sound stability program can be designed based on the known properties of betulinic acid, the principles of deuterated compound chemistry, and established regulatory guidelines. The protocols and recommendations outlined in this guide provide a robust framework for researchers and drug development professionals to ensure the reliability of their work with deuterated betulinic acid.
References
- 1. susupport.com [susupport.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. viallabeller.com [viallabeller.com]
- 7. topessences.com [topessences.com]
- 8. database.ich.org [database.ich.org]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Betulinic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Betulinic Acid-d3, a deuterated analog of the naturally occurring pentacyclic triterpenoid, Betulinic Acid. While a specific Safety Data Sheet (SDS) for the deuterated form is not widely available, the safety profile of this compound is expected to be closely aligned with its non-deuterated counterpart due to their structural similarity. This document collates available data to guide researchers in the safe handling, storage, and use of this compound. The information presented here is primarily based on the SDS for Betulinic Acid.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of Betulinic Acid. The key physical and chemical properties are summarized below. Understanding these properties is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C30H45D3O3 | [1][2][3] |
| Molecular Weight | 459.72 g/mol | [1][2][3] |
| Appearance | Solid / Colorless Needles | [4][5] |
| Melting Point | 295-318 °C (decomposes) | [4][5][6] |
| Solubility | Slightly soluble in Chloroform (heated), DMSO, and Methanol (sonicated). Soluble in DMSO (up to 25 mg/ml) and Ethanol (B145695) (up to 25 mg/ml). | [2][5][6] |
| Stability | Stable for 2 years from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 2 months. | [5][6] |
Hazard Identification and Classification
According to the available Safety Data Sheets for Betulinic Acid, the substance does not meet the criteria for classification as hazardous in accordance with Regulation (EC) No 1272/2008.[7][8][9] It is not classified as acutely toxic, a skin or eye irritant, or a respiratory or skin sensitizer.[7][9]
GHS Hazard Statements:
-
Not a hazardous substance or mixture.
Despite the non-hazardous classification, it is crucial to handle this compound with the standard care afforded to all laboratory chemicals.
Experimental Protocols: A Note on Methodology
The provided safety data sheets summarize the results of toxicological and safety assessments but do not detail the specific experimental protocols used to generate this data. These studies are typically conducted under standardized guidelines (e.g., OECD guidelines for toxicity testing) by the manufacturers. For detailed experimental methodologies, researchers would need to consult specialized toxicological literature or contact the supplier directly for more in-depth information.
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt of the compound to its eventual disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.
Caption: General workflow for safe handling of chemical compounds.
Exposure Controls and Personal Protection
To minimize potential exposure, the following personal protective equipment (PPE) and engineering controls are recommended when handling this compound.
| Control Measure | Recommendation |
| Engineering Controls | Handle in a well-ventilated area. Use of a fume hood is recommended, especially when working with powders or preparing solutions.[7] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[7] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[7] |
| Respiratory Protection | If dust is generated, a NIOSH-approved respirator for dust should be worn.[7] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[7] |
First-Aid Measures
In the event of exposure, follow these first-aid guidelines.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[10] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][10] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] |
| Specific Hazards | May emit toxic fumes under fire conditions.[11] |
| Protective Equipment | Wear self-contained breathing apparatus and full protective gear.[8][12] |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and minimize environmental contamination.
| Step | Action |
| Personal Precautions | Wear appropriate personal protective equipment. Avoid breathing dust or vapors. Ensure adequate ventilation.[10][12] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][10][12] |
| Methods for Cleaning Up | Sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[8] |
Stability and Reactivity
| Parameter | Description |
| Reactivity | No hazardous reactions are known under normal conditions of use.[7] |
| Chemical Stability | The material is stable under recommended storage conditions.[7] |
| Conditions to Avoid | Avoid dust formation.[8] The enrichment of fine dust can lead to a danger of dust explosion.[7][9] |
| Incompatible Materials | Strong oxidizing agents.[8][9] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and other toxic fumes.[7] |
Toxicological Information
The available data for Betulinic Acid suggests a low order of acute toxicity. It is not classified as a carcinogen, mutagen, or reproductive toxicant.[9] Betulinic acid has been noted for its selective cytotoxicity against tumor cell lines with minimal impact on normal cells.[13]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet provided by the supplier. Always consult the specific SDS for this compound upon receipt and before use. The user is solely responsible for all decisions regarding the safe handling of this material.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. Betulinic Acid | C30H48O3 | CID 64971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Betulinic acid | 472-15-1 [chemicalbook.com]
- 6. 472-15-1 CAS MSDS (Betulinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. targetmol.com [targetmol.com]
- 11. file.glpbio.com [file.glpbio.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Betulinic Acid in Plasma using Betulinic Acid-d3 as an Internal Standard by LC-MS/MS
Introduction
Betulinic acid, a pentacyclic triterpene, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. To support pharmacokinetic and drug metabolism studies, a robust and sensitive analytical method for the accurate quantification of betulinic acid in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of betulinic acid in plasma, employing its stable isotope-labeled analog, Betulinic Acid-d3, as an internal standard (IS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.
This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The described method is highly sensitive, specific, and suitable for high-throughput bioanalysis in drug development and research settings.
Experimental Protocols
Materials and Reagents
-
Betulinic Acid (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., human, rat, mouse)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of betulinic acid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of betulinic acid working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the betulinic acid working standards into control plasma to prepare calibration curve standards ranging from 1 to 2000 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).
Sample Preparation Protocol
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also acts as the protein precipitation agent.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| HPLC System | Standard LC System |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 3 min, hold at 95% B for 1 min, return to 80% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5 minutes |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Betulinic Acid: 455.4 -> 407.3; this compound: 458.4 -> 410.3 |
| Dwell Time | 100 ms |
| IonSpray Voltage | -4500 V |
| Temperature | 550°C |
| Collision Gas | Nitrogen |
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data is representative and adapted from published literature for analogous assays.[1][2]
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | R² |
| Betulinic Acid | 1 - 2000 | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | <15% | <15% | 85-115% |
| Low QC | 3 | <10% | <10% | 90-110% |
| Mid QC | 300 | <10% | <10% | 90-110% |
| High QC | 1500 | <10% | <10% | 90-110% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | >85% | 90-110% |
| High QC | 1500 | >85% | 90-110% |
Visualization of Experimental Workflow
Caption: LC-MS/MS workflow for Betulinic Acid quantification.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of betulinic acid in plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic evaluations in preclinical and clinical drug development. The excellent performance metrics for linearity, accuracy, precision, and recovery demonstrate the robustness of this method for bioanalytical applications.
References
Application Note: The Role of Betulinic Acid-d3 in Advancing Pharmacokinetic Studies of Betulinic Acid Derivatives
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant interest in drug development due to their diverse pharmacological activities, including potent anticancer and anti-HIV properties.[1][2][3][4] To translate these promising preclinical findings into clinical applications, a thorough understanding of their pharmacokinetic (PK) profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is essential.[5] Accurate quantification of these derivatives in complex biological matrices like plasma is fundamental to PK studies. The use of a stable isotope-labeled internal standard, such as Betulinic Acid-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for such bioanalytical undertakings.[5][6][7][8]
Principle and Advantages of Using this compound
An ideal internal standard (IS) should behave chemically and physically identically to the analyte of interest throughout the entire analytical process, yet be distinguishable by the detector.[5][8] this compound, in which three hydrogen atoms are replaced by deuterium, perfectly fits this requirement. This structural modification results in a minimal change in its physicochemical properties, ensuring it co-elutes with the unlabeled betulinic acid derivative during chromatography.[6][8] Consequently, it experiences and effectively corrects for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can compromise the accuracy of LC-MS/MS data.[5][6] The mass spectrometer can readily differentiate between the analyte and the heavier deuterated standard, allowing for precise and accurate quantification by measuring the ratio of their peak areas.[5]
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol outlines a common method for extracting betulinic acid derivatives from plasma samples.
Materials:
-
Blank plasma, spiked plasma samples with known concentrations of the betulinic acid derivative, and study samples.
-
This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol).
-
Acetonitrile (B52724), chilled to -20°C.
-
Methanol.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 100 µL of each plasma sample (calibration standards, quality controls, and unknown study samples) into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to each tube (except for blank plasma used to prepare the matrix blank).
-
Vortex mix for 10 seconds.
-
Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water).
-
Vortex mix for 30 seconds to ensure complete dissolution.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general framework for the chromatographic separation and mass spectrometric detection of a betulinic acid derivative and its deuterated internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (example):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 70% to 95% Mobile Phase B over 5 minutes, followed by a 1-minute hold at 95% B, and then re-equilibration to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Betulinic Acid Derivative (Analyte): Precursor ion (e.g., m/z 455.4 for betulinic acid) → Product ion (e.g., m/z 409.3).
-
This compound (IS): Precursor ion (e.g., m/z 458.4) → Product ion (e.g., m/z 412.3).
-
-
Source Parameters: Optimized for the specific instrument and compounds (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following table summarizes pharmacokinetic parameters for betulinic acid and some of its derivatives from published studies. It is important to note that these studies may not have utilized this compound as the internal standard, but the data provides a valuable comparative overview of their in vivo behavior.
| Compound | Dose and Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Species | Reference |
| Betulinic Acid | 500 mg/kg, IP | 0.23 | - | - | 11.8 | - | Mouse | [9] |
| 23-Hydroxybetulinic Acid | - | - | - | - | 25.6 | 2.3 | Mouse | [10] |
| Dihydro-betulinic acid derivative | - | - | - | - | - | - | Rat | [10] |
| Bevirimat | - | - | - | Dose-proportional | - | - | Human | [10] |
| 28-O-succinyl betulin (B1666924) (SBE) | 200 mg/kg, oral | - | - | Significantly improved vs BA | - | Improved vs BA | Rat | [11][12] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; IP: Intraperitoneal.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] A Novel Betulinic Acid Analogue: Synthesis, Solubility, Antitumor Activity and Pharmacokinetic Study in Rats | Semantic Scholar [semanticscholar.org]
Application Note: Preparation of Betulinic Acid-d3 Stock and Working Solutions for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals involved in bioanalysis, pharmacokinetics, and metabolic studies using mass spectrometry.
Purpose: This document provides a detailed protocol for the preparation, storage, and use of stock and working solutions of Betulinic Acid-d3. This deuterated analog is essential for accurate quantification of Betulinic Acid in complex biological matrices when used as an internal standard (IS) in isotope dilution mass spectrometry (IDMS).
Introduction
Betulinic Acid is a naturally occurring pentacyclic triterpenoid (B12794562) with a range of biological activities, including anticancer and anti-HIV properties.[1][2] Accurate quantification of Betulinic Acid in biological samples is critical for preclinical and clinical development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[3]
The principle of IDMS relies on adding a known quantity of the deuterated standard to samples at an early stage of preparation.[3] Because this compound is chemically and physically almost identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects.[3] The mass spectrometer can differentiate the two by their mass difference, allowing the ratio of analyte to internal standard to be used for precise and accurate quantification, correcting for analytical variability.[3]
A significant challenge in handling Betulinic Acid and its deuterated analog is its poor solubility in aqueous solutions.[1][4] This protocol addresses this challenge by providing clear guidance on solvent selection and preparation techniques to ensure accurate and reproducible solution concentrations.
Properties and Solubility
Prior to preparation, it is crucial to understand the physical properties and solubility of this compound. The solubility of the deuterated form is considered to be nearly identical to that of unlabeled Betulinic Acid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₄₅D₃O₃ | [5] |
| Molecular Weight | 459.72 g/mol | [5] |
| Appearance | Solid | [4] |
| Storage (Solid) | Store at -20°C | [5][6] |
| Isotopic Purity | ≥98% recommended for quantitative analysis |[3] |
Table 2: Solubility of Betulinic Acid in Various Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~20-25 mg/mL | [4][7] |
| Dimethylformamide (DMF) | ~15 mg/mL | [4] |
| Tetrahydrofuran (THF) | High | [8] |
| Ethanol | ~0.5-25 mg/mL (Varies significantly) | [4][7] |
| Methanol (B129727) | Slightly Soluble (Sonication/heating may be required) | [5] |
| Chloroform | Soluble | [5][9] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | [4] |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL (Prepare fresh) |[4] |
Experimental Protocols
3.1 Materials and Equipment
-
This compound (solid, ≥98% isotopic purity)
-
High-purity solvents: Dimethyl Sulfoxide (DMSO), Methanol (LC-MS grade), Acetonitrile (LC-MS grade)
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Inert gas (Nitrogen or Argon)
-
Cryogenic vials for aliquoting and storage
3.2 Protocol 1: Preparation of 1 mg/mL Stock Solution
This protocol describes the preparation of a primary stock solution. DMSO is recommended as the primary solvent due to its high solubilizing power for Betulinic Acid.[4][7]
-
Pre-equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 1 mg of this compound and record the exact weight. Perform this step in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Add approximately 0.7 mL of DMSO.
-
Vortex the flask for 2-3 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, place the flask in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C may also aid dissolution.[10]
-
-
Final Volume: Once the solid is completely dissolved, bring the solution to the final 1 mL volume with DMSO.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Inert Gas Purge: To enhance stability, gently purge the headspace of the flask with an inert gas (Nitrogen or Argon) before sealing.[4]
-
Labeling and Storage: Transfer the solution to a clearly labeled amber vial. Store the stock solution at -20°C. Solutions in DMSO are reported to be stable for up to 2 months at this temperature.[7]
3.3 Protocol 2: Preparation of Intermediate and Working Solutions
Working solutions are typically prepared by serial dilution of the stock solution. The diluent should be a solvent compatible with the analytical method, such as methanol or an acetonitrile/water mixture.
Example Dilution Series:
-
Intermediate Solution (1 µg/mL):
-
Allow the 1 mg/mL stock solution to thaw completely and vortex gently.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with LC-MS grade methanol.
-
Vortex to mix thoroughly. This intermediate solution can be stored at -20°C.
-
-
Working Solution (10 ng/mL):
-
Pipette 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the final volume with the appropriate solvent (e.g., 50:50 Methanol:Water).
-
Vortex to mix thoroughly. This working solution should ideally be prepared fresh before use.
-
Table 3: Recommended Solution Concentrations
| Solution Type | Typical Concentration Range | Recommended Solvent | Primary Use |
|---|---|---|---|
| Stock Solution | 1 mg/mL | DMSO | Long-term storage |
| Intermediate Solution | 1 - 10 µg/mL | Methanol or Acetonitrile | Serial dilutions |
| Working Solution | 1 - 100 ng/mL | Mobile phase compatible solvent | Spiking into samples, calibrators, and QCs |
Workflow Visualization
The following diagram illustrates the complete workflow for the preparation of this compound solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Best Practices and Application
-
Early Spiking: For accurate quantification, the internal standard working solution must be added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation workflow (e.g., before protein precipitation or liquid-liquid extraction).[11]
-
Consistency is Key: The same volume and concentration of the IS working solution must be added to every sample to ensure the analyte/IS ratio is meaningful.[3]
-
Avoid Aqueous Storage: Due to poor stability, do not store diluted aqueous solutions of this compound for more than one day.[4]
-
Deuterium (B1214612) Exchange: The deuterium atoms in this compound are generally on stable positions of the molecule. However, always use high-purity solvents and avoid harsh pH conditions to minimize any risk of back-exchange.[3]
-
Method Validation: The concentration of the IS working solution should be optimized during method development to provide a strong, consistent signal in the mass spectrometer that is well above the background noise but does not cause detector saturation.
References
- 1. Betulinic acid - Wikipedia [en.wikipedia.org]
- 2. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Betulinic acid | 472-15-1 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application of Betulinic Acid-d3 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
Application Note ID: AN-DMPK-BA-D3-2025
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in drug discovery due to its diverse pharmacological activities, including potent antitumor properties.[1] To advance betulinic acid and its derivatives through the drug development pipeline, a thorough understanding of their drug metabolism and pharmacokinetic (DMPK) profile is essential. Betulinic Acid-d3, a stable isotope-labeled analog of betulinic acid, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its near-identical physicochemical properties to the unlabeled analyte ensure that it effectively corrects for variability during sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3] This document provides detailed protocols for the application of this compound in key in vitro and in vivo DMPK assays.
Key Applications of this compound in DMPK
This compound is a critical tool for the following DMPK assays:
-
Pharmacokinetic (PK) Studies: Enables accurate determination of key PK parameters such as clearance, volume of distribution, half-life, and bioavailability in preclinical animal models and human clinical trials.
-
In Vitro Metabolic Stability Assays: Used to quantify the rate of disappearance of betulinic acid when incubated with liver microsomes, S9 fractions, or hepatocytes, providing an early assessment of its metabolic clearance.
-
Cell Permeability Assays (e.g., Caco-2): Facilitates the accurate measurement of betulinic acid transport across cell monolayers, predicting its intestinal absorption potential.
Experimental Protocols
Pharmacokinetic Study in Rodents
This protocol describes the quantification of betulinic acid in plasma samples from a rodent PK study using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Betulinic Acid (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, ultrapure
-
Control rodent plasma (e.g., mouse, rat)
3.1.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Betulinic Acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of working solutions of betulinic acid by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Spike control rodent plasma with the working solutions to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
3.1.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (CS, QC, or study sample), add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions (Hypothetical):
-
Betulinic Acid: Q1 m/z 455.4 -> Q3 m/z 407.4
-
This compound: Q1 m/z 458.4 -> Q3 m/z 410.4
-
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of betulinic acid to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentrations of betulinic acid in the QC and study samples from the calibration curve.
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study of betulinic acid.
In Vitro Metabolic Stability Assay
This protocol outlines the use of this compound to determine the metabolic stability of betulinic acid in human liver microsomes.
3.2.1. Materials and Reagents
-
Betulinic Acid
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
3.2.2. Experimental Procedure
-
Incubation:
-
Prepare an incubation mixture containing betulinic acid (1 µM final concentration) and HLM (0.5 mg/mL final concentration) in phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing this compound (100 ng/mL).
-
-
Sample Processing and Analysis:
-
Process the samples as described in the pharmacokinetic study protocol (Section 3.1.3).
-
Analyze the samples by LC-MS/MS (Section 3.1.4).
-
3.2.3. Data Analysis
-
Determine the percentage of betulinic acid remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Workflow for In Vitro Metabolic Stability Assay
Caption: Experimental workflow for determining the metabolic stability of betulinic acid.
Caco-2 Permeability Assay
This protocol describes the use of this compound to assess the bidirectional permeability of betulinic acid across a Caco-2 cell monolayer.[4]
3.3.1. Materials and Reagents
-
Betulinic Acid
-
This compound
-
Caco-2 cells
-
Transwell® inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
3.3.2. Experimental Procedure
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Perform a Lucifer yellow permeability assay to confirm tight junction formation.
-
-
Permeability Assay:
-
For apical to basolateral (A→B) permeability, add betulinic acid to the apical chamber.
-
For basolateral to apical (B→A) permeability, add betulinic acid to the basolateral chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the receiver chamber.
-
-
Sample Analysis:
-
Add this compound as an internal standard to the collected samples.
-
Quantify the concentration of betulinic acid using a validated LC-MS/MS method.
-
3.3.3. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)) to determine if active efflux is involved.
Quantitative Data Summary
The following tables provide representative data that can be generated from the described DMPK assays using this compound.
Table 1: Bioanalytical Method Validation Parameters for Betulinic Acid in Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 9.0%[1] |
| Inter-day Precision (%CV) | ≤ 6.4%[1] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Pharmacokinetic Parameters of Betulinic Acid in Mice
| Parameter | Value (following 500 mg/kg IP dose)[5] |
| Cmax (µg/mL) | 4.0 |
| Tmax (h) | 0.23 |
| AUC (µg·h/mL) | Not Reported |
| t½ (h) | 11.8 |
| CL (L/kg/h) | 13.5 |
Table 3: In Vitro Metabolic Stability of Betulinic Acid in Human Liver Microsomes
| Parameter | Value (Hypothetical) |
| In Vitro t½ (min) | 45 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 15.4 |
Table 4: Caco-2 Permeability of Betulinic Acid
| Parameter | Value (Hypothetical) |
| Papp (A→B) (x 10⁻⁶ cm/s) | 0.5 |
| Papp (B→A) (x 10⁻⁶ cm/s) | 2.5 |
| Efflux Ratio | 5.0 |
Signaling Pathways of Betulinic Acid
Betulinic acid exerts its anticancer effects through the modulation of multiple signaling pathways, primarily by inducing apoptosis.
Mitochondrial Apoptosis Pathway Induced by Betulinic Acid
Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.
PI3K/Akt Signaling Pathway Inhibition by Betulinic Acid
Caption: Betulinic acid inhibits the pro-survival PI3K/Akt/mTOR pathway.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of betulinic acid in a variety of DMPK assays. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug development to effectively characterize the pharmacokinetic and metabolic properties of betulinic acid and its analogs, thereby facilitating their progression towards clinical applications.
References
- 1. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of betulinic acid in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Bioanalysis of Triterpenoids Using Deuterated Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a large and structurally diverse class of natural products that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. As interest in these compounds as potential therapeutic agents grows, the need for robust and accurate bioanalytical methods for their quantification in biological matrices is paramount. This document provides detailed application notes and protocols for the quantitative bioanalysis of triterpenoids using deuterated internal standards, the gold standard for accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for correcting for variability in sample preparation and matrix effects, which can significantly impact the accuracy of quantification. This guide will cover the synthesis of deuterated triterpenoid (B12794562) standards, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and a summary of quantitative data.
Data Presentation: The Impact of Deuterated Standards
The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative bioanalysis by compensating for variations in extraction recovery and matrix effects. Below is a comparative table illustrating the typical performance of an LC-MS/MS assay for a representative triterpenoid, Ursolic Acid, with and without a deuterated internal standard.
| Parameter | Method with Non-Deuterated IS (Structural Analog) | Method with Deuterated IS (d3-Ursolic Acid) |
| Linearity (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 7% |
| Accuracy (%RE) | ± 15% | ± 5% |
| Matrix Effect (%CV) | 10-20% | < 5% |
| Extraction Recovery (%CV) | 5-15% | < 5% |
As the table demonstrates, the use of a deuterated internal standard leads to a wider linear dynamic range, a lower limit of quantification, and significantly improved precision and accuracy. The most notable improvement is in the mitigation of matrix effects and variability in extraction recovery, as evidenced by the lower coefficient of variation (%CV).
Experimental Protocols
Protocol 1: Synthesis of Deuterated Ursolic Acid (d3-Ursolic Acid) - A Representative Protocol
While the synthesis of deuterated standards can be complex, a common approach involves the use of a suitable deuterated reagent in the final steps of a known synthetic route. This protocol is an adapted procedure for the synthesis of d3-Ursolic Acid, based on general deuteration and triterpenoid synthesis literature.
Materials:
-
Ursolic Acid
-
Deuterated methylating agent (e.g., d3-methyl iodide, CD3I)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Carboxylic Acid: To a solution of Ursolic Acid (1 eq) in DMF, add potassium carbonate (2 eq).
-
Deuterated Methylation: Add d3-methyl iodide (1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to obtain the d3-methyl ester of Ursolic Acid.
-
Deprotection (Hydrolysis): Hydrolyze the methyl ester using a suitable method (e.g., lithium hydroxide (B78521) in THF/water) to yield d3-Ursolic Acid.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and isotopic purity of d3-Ursolic Acid by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: Quantitative Bioanalysis of Ursolic Acid in Human Plasma
This protocol describes a validated LC-MS/MS method for the quantification of Ursolic Acid in human plasma using d3-Ursolic Acid as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of d3-Ursolic Acid internal standard working solution (500 ng/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 80% B
-
0.5-2.0 min: 80-95% B
-
2.0-3.0 min: 95% B
-
3.1-4.0 min: 80% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ursolic Acid: 457.4 -> 439.4 (Quantifier), 457.4 -> 203.1 (Qualifier)
-
d3-Ursolic Acid: 460.4 -> 442.4
-
3. Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.999) |
| LLOQ | 1 ng/mL |
| Intra-day Precision (%RSD) | 2.5 - 4.8% |
| Inter-day Precision (%RSD) | 3.1 - 6.2% |
| Accuracy (%RE) | -3.5 to 4.1% |
| Recovery | 85.2 - 92.1% |
| Matrix Effect | 97.8 - 103.5% |
Visualizations
Experimental Workflow for Triterpenoid Bioanalysis
Caption: Workflow for the quantitative bioanalysis of triterpenoids in plasma.
Triterpenoid Anti-Inflammatory Signaling Pathway
Many triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.
Application Note: Normalization of Cell-Based Assays Using Betulinic Acid-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative accuracy in cell-based assays is fundamental for reliable drug discovery and development. However, variability arising from sample preparation, matrix effects, and instrument drift can significantly compromise data quality.[1][2] Normalization is a critical process that corrects for these variations, ensuring that observed differences are due to biological effects rather than experimental artifacts.[3][4] One of the most robust normalization methods, particularly for mass spectrometry-based quantification, is the use of a stable isotope-labeled internal standard (SIL-IS).[2][5]
Betulinic Acid-d3 (BA-d3) is a deuterated analog of Betulinic Acid, a naturally occurring pentacyclic triterpenoid (B12794562) known for its anti-cancer properties.[6][7] As a SIL-IS, BA-d3 is an ideal tool for the accurate quantification of unlabeled Betulinic Acid or similar analytes in complex biological matrices like cell lysates.[1] Because it is chemically identical to the analyte, BA-d3 co-elutes during chromatography and exhibits the same behavior during extraction and ionization.[5][8] However, its increased mass allows it to be distinguished by a mass spectrometer.[8] By adding a known concentration of BA-d3 to every sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio-based approach effectively cancels out variations in sample recovery and instrument response, dramatically improving the precision and accuracy of the results.[9]
This document provides a detailed protocol for using this compound as an internal standard to normalize the quantification of a target analyte in cell lysates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, HepG2) sensitive to Betulinic Acid.[6]
-
Compounds:
-
Betulinic Acid (Analyte)
-
This compound (Internal Standard, IS)
-
-
Cell Culture:
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Sample Preparation:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 6-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of Betulinic Acid in DMSO. Dilute the stock solution in a complete culture medium to achieve the final desired concentrations (e.g., 0, 5, 10, 20, 40 µM).
-
Incubation: Remove the old medium from the wells, wash once with PBS, and add 2 mL of the medium containing the different concentrations of Betulinic Acid. Incubate for the desired time period (e.g., 24 hours).
Protocol 2: Cell Lysate Preparation and Protein Quantification
-
Cell Lysis: After incubation, place the 6-well plate on ice. Remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Harvesting: Add 200 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the tubes for 15 seconds and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (containing the soluble proteins and analyte) to a new tube, avoiding the pellet.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is essential for normalizing the initial sample amount.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
-
Protein Normalization: Based on the BCA assay results, dilute a portion of each cell lysate with RIPA buffer to achieve a uniform protein concentration (e.g., 1 mg/mL) across all samples.
-
Internal Standard Spiking: To a 50 µL aliquot of each normalized lysate, add 5 µL of the this compound internal standard stock solution (e.g., 1 µg/mL in Methanol). This ensures a final IS concentration of ~100 ng/mL in the final extraction volume.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample. This will precipitate the proteins while keeping the small molecule analyte and IS in the solution.[10][11]
-
Extraction: Vortex vigorously for 1 minute. Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Final Sample: Carefully transfer 150 µL of the supernatant to an LC-MS vial for analysis.
Protocol 4: LC-MS/MS Analysis and Data Normalization
-
LC Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
-
MS Conditions (Example):
-
Data Analysis and Normalization:
-
Integrate the peak areas for both the Betulinic Acid (Analyte) and this compound (IS) chromatograms.
-
Calculate the Peak Area Ratio for each sample:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)
-
-
Generate a calibration curve using standards with known concentrations of the analyte and a constant concentration of the IS. Plot the Peak Area Ratio against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their Peak Area Ratio on the calibration curve.
-
Data Presentation
The use of an internal standard significantly improves assay precision by correcting for sample-to-sample variability in extraction efficiency and instrument response.
Table 1: Comparison of Analyte Quantification With and Without Internal Standard Normalization
| Sample ID | Analyte Peak Area (Unnormalized) | IS Peak Area | Peak Area Ratio (Analyte/IS) | Conc. (ng/mL) (Unnormalized) | Conc. (ng/mL) (Normalized) |
| Control 1 | 105,000 | 210,000 | 0.50 | 50.0 | 50.0 |
| Control 2 | 95,000 | 190,000 | 0.50 | 45.2 | 50.0 |
| Control 3 | 115,000 | 230,000 | 0.50 | 54.8 | 50.0 |
| Mean | 105,000 | 210,000 | 0.50 | 50.0 | 50.0 |
| Std. Dev. | 10,000 | 20,000 | 0.00 | 4.8 | 0.0 |
| %CV | 9.5% | 9.5% | 0.0% | 9.6% | 0.0% |
| Treated 1 | 220,500 | 210,000 | 1.05 | 105.0 | 105.0 |
| Treated 2 | 199,500 | 190,000 | 1.05 | 95.0 | 105.0 |
| Treated 3 | 241,500 | 230,000 | 1.05 | 115.0 | 105.0 |
| Mean | 220,500 | 210,000 | 1.05 | 105.0 | 105.0 |
| Std. Dev. | 21,000 | 20,000 | 0.00 | 10.0 | 0.0 |
| %CV | 9.5% | 9.5% | 0.0% | 9.5% | 0.0% |
Note: Data is for illustrative purposes. The Coefficient of Variation (%CV) is markedly reduced with normalization, demonstrating improved precision.
Visualizations
Logical Relationship: Principle of Internal Standard Normalization
Caption: The ratio of analyte to IS remains constant despite signal intensity variations.
Experimental Workflow
Caption: Workflow for cell-based assay normalization using an internal standard.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Caption: Betulinic Acid inhibits the PI3K/Akt survival pathway to induce apoptosis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Bioavailability of Betulinic Acid Using a Deuterated Internal Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-cancer and anti-HIV properties. A critical aspect of preclinical and clinical development for any therapeutic agent is the accurate determination of its pharmacokinetic profile, particularly its bioavailability. Poor aqueous solubility and other physicochemical properties of betulinic acid can limit its systemic absorption, making precise quantification in biological matrices essential for evaluating drug delivery systems and dosing regimens.
The use of a stable isotope-labeled internal standard, such as Betulinic Acid-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical assays. The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of variability introduced during sample preparation and analysis, including extraction efficiency and matrix effects. This document provides detailed application notes and protocols for the use of this compound in determining the bioavailability of betulinic acid.
Principle of the Method
The principle of this method is based on isotope dilution mass spectrometry. A known concentration of this compound is spiked into all samples (plasma, tissue homogenates, etc.), standards, and quality controls at the beginning of the sample preparation process. This compound is chemically identical to betulinic acid but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the peak area of betulinic acid to the peak area of this compound, precise and accurate quantification of betulinic acid in the biological matrix can be achieved, as the internal standard compensates for any analyte loss during sample processing and any ion suppression or enhancement during LC-MS/MS analysis.
Materials and Reagents
-
Betulinic Acid (analytical standard, purity ≥98%)
-
This compound (internal standard, isotopic purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Betulinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of betulinic acid and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Betulinic Acid Working Standards: Prepare a series of working standard solutions by serially diluting the betulinic acid stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL. This working solution will be used for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 20 µL of the this compound working solution (50 ng/mL) to each sample (except for blank matrix samples).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Linear gradient from 30% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 30% B
-
3.6-5.0 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betulinic Acid: Precursor ion (Q1) m/z 455.4 → Product ion (Q3) m/z 407.3
-
This compound: Precursor ion (Q1) m/z 458.4 → Product ion (Q3) m/z 410.3
-
(Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.)
Data Presentation
Quantitative data from bioavailability studies should be summarized in a clear and structured format. The following table provides an example of how to present pharmacokinetic parameters of betulinic acid from a hypothetical study in rats following oral (PO) and intravenous (IV) administration.
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 152.4 ± 28.7 | 1258.1 ± 189.2 |
| Tmax (h) | 2.0 ± 0.5 | 0.1 ± 0.05 |
| AUC₀-t (ng·h/mL) | 789.6 ± 112.3 | 1985.4 ± 254.7 |
| AUC₀-∞ (ng·h/mL) | 815.2 ± 121.9 | 2010.8 ± 261.3 |
| t₁/₂ (h) | 6.8 ± 1.2 | 5.9 ± 0.9 |
| Absolute Bioavailability (%) | 8.1 | - |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.
Visualizations
Experimental Workflow
Caption: Workflow for Bioanalytical Sample Preparation and Analysis.
Signaling Pathway: Betulinic Acid-Induced Apoptosis
Application Notes and Protocols: Quantitative Analysis of Betulinic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of betulinic acid in biological matrices, such as plasma, using isotope dilution mass spectrometry (IDMS). Betulinic acid, a pentacyclic triterpenoid (B12794562), has garnered significant interest for its therapeutic potential, particularly in oncology. Accurate and precise quantification is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy by employing a stable isotope-labeled internal standard. This protocol outlines the procedures for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing.
Introduction
Betulinic acid is a naturally occurring pentacyclic triterpenoid found in the bark of several plant species, including the white birch (Betula pubescens). It has demonstrated a range of biological activities, most notably as a promising anti-cancer agent that induces apoptosis in various tumor cell lines. To support the preclinical and clinical development of betulinic acid, robust bioanalytical methods are required to measure its concentration in biological fluids and tissues.
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. It relies on the use of a stable isotope-labeled analogue of the analyte as an internal standard. This internal standard is chemically identical to the analyte and behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects. This application note details a comprehensive protocol for the quantification of betulinic acid in plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Betulinic Acid (analytical standard)
-
Stable Isotope-Labeled Betulinic Acid (e.g., [D₃]-Betulinic Acid, as internal standard - IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma)
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve betulinic acid and the internal standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of betulinic acid by serial dilution of the primary stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) by diluting its primary stock solution with methanol:water (1:1, v/v).
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 50% B
-
1-5 min: 50-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betulinic Acid: Precursor ion (m/z) 455.4 -> Product ion (m/z) 407.3 (This is a representative transition; specific product ions should be optimized).
-
Internal Standard (e.g., [D₃]-Betulinic Acid): Precursor ion (m/z) 458.4 -> Product ion (m/z) 410.3 (This is a hypothetical transition for a deuterated standard and requires experimental optimization).
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Data Presentation
The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for betulinic acid, which can be expected from an isotope dilution protocol.
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 500 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1] |
| Limit of Detection (LOD) | 0.05 ng/mL | [1] |
| Intra-day Precision (%CV) | ≤ 6.4% | [1] |
| Inter-day Precision (%CV) | ≤ 9.0% | [1] |
| Accuracy (% Recovery) | 95 - 105% | N/A |
| Matrix Effect | Minimal with IDMS | N/A |
Mandatory Visualization
Caption: Experimental workflow for the isotope dilution mass spectrometry (IDMS) analysis of betulinic acid.
References
Troubleshooting & Optimization
How to resolve matrix effects in betulinic acid LC-MS analysis?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of betulinic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my betulinic acid analysis?
A1: Matrix effects in LC-MS analysis are the alteration of ionization efficiency for the target analyte, in this case, betulinic acid, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate, or plant extract).[1][2] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantification of betulinic acid.[1][3] Common interferences in biological matrices include phospholipids (B1166683) and proteins.[3][4]
Q2: I am observing poor reproducibility and accuracy in my betulinic acid quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[2] Because the composition of biological samples can vary, the extent of ion suppression or enhancement can differ between samples, leading to inconsistent results. It is crucial to assess and mitigate matrix effects during method development and validation to ensure reliable data.
Q3: How can I determine if my betulinic acid analysis is suffering from matrix effects?
A3: The most common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of betulinic acid spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process) with the peak area of a pure standard solution of betulinic acid at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.
Q4: What is an acceptable level of matrix effect?
A4: Ideally, the matrix effect should be minimal. In a quantitative bioanalytical method validation, the matrix effect is often assessed by calculating the matrix factor (MF). An MF of 1.0 indicates no matrix effect. An MF < 1.0 suggests ion suppression, and an MF > 1.0 indicates ion enhancement. The precision of the matrix factor across different lots of matrix should be within ±15%. For a related compound, betulonic acid, reported ratios of peak responses in matrix versus neat solutions were between 97.3% and 99.3%, indicating minimal matrix effects with their validated method.[6]
Troubleshooting Guide
Issue 1: Significant ion suppression is observed for betulinic acid.
Solution:
Ion suppression is a common challenge in bioanalysis.[3] Here are several strategies to mitigate it, ranging from simple adjustments to more comprehensive method changes.
-
Optimize Sample Preparation: This is often the most effective way to reduce matrix effects.[3][7]
-
Protein Precipitation (PPT): While a simple and common technique, it may not be sufficient to remove all interfering components.[3] If you are using PPT, consider diluting the supernatant post-precipitation to reduce the concentration of matrix components.[3]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[3] For betulinic acid, an acidic analyte, adjust the pH of the aqueous sample to be two pH units lower than its pKa to ensure it is uncharged and efficiently extracted into a nonpolar organic solvent.[3] Consider a double LLE, where an initial extraction with a nonpolar solvent like hexane (B92381) removes hydrophobic interferences, followed by extraction of betulinic acid with a moderately polar solvent.[3]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can effectively remove interfering substances like phospholipids.[4][7] Choose a sorbent that retains betulinic acid while allowing matrix components to be washed away.
-
-
Chromatographic Separation:
-
Modify your HPLC gradient to achieve better separation between betulinic acid and co-eluting matrix components.[7]
-
Consider using a different column chemistry that provides alternative selectivity. For instance, a phenyl column was used in the analysis of a similar triterpene, betulin (B1666924), after derivatization.[8]
-
-
Use of an Internal Standard (IS):
-
A stable isotope-labeled (SIL) internal standard for betulinic acid is the ideal choice to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement.[1]
-
If a SIL-IS is unavailable, a structural analog can be used. For the related compound betulonic acid, 2α, 3α, 24-trihydroxyurs-12-en-28-oic acid (TEOA) was successfully used as an internal standard.[6]
-
Issue 2: Inconsistent results across different batches of biological matrix.
Solution:
This indicates that your method is not robust enough to handle the inherent variability of biological samples.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for matrix-induced changes in ionization efficiency.[7] This involves obtaining a blank matrix (e.g., drug-free plasma) to prepare your standards.
-
Standard Addition Method: For each sample, a separate calibration curve is constructed by spiking the sample with known concentrations of betulinic acid.[5] This is a very effective but time-consuming method that can be used when a blank matrix is not available.
-
Improve Sample Cleanup: Re-evaluate your sample preparation method. A more rigorous cleanup using SPE is highly recommended to remove the variable components between different matrix lots.[3][7]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a validated LC-MS/MS method for betulonic acid, a structural analog of betulinic acid, in rat plasma. This data can serve as a benchmark for what can be achieved with an optimized method.
| Analyte | Quality Control Level | Mean Recovery (%)[6] | Matrix Effect (Peak Response Ratio) (%)[6] |
| Betulonic Acid | Low | 97.2 ± 2.4 | 99.3 ± 4.6 |
| Medium | 99.5 ± 5.3 | 97.3 ± 8.4 | |
| High | 97.8 ± 4.5 | 98.3 ± 2.0 | |
| Internal Standard (TEOA) | - | 95.4 ± 1.9 | 104.2 ± 4.7 |
Experimental Protocols
Protocol: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes a general procedure to quantify the matrix effect for betulinic acid.
-
Prepare Blank Matrix Extract: a. Take a sample of the blank biological matrix (e.g., 100 µL of drug-free plasma). b. Process it using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE). c. Evaporate the final extract to dryness and reconstitute it in a known volume of mobile phase (e.g., 100 µL). This is your "blank matrix extract."
-
Prepare Post-Spiked Sample (Set A): a. To the reconstituted blank matrix extract from step 1c, add a known amount of betulinic acid standard solution to achieve a final concentration that is representative of your samples (e.g., a mid-range QC level).
-
Prepare Neat Standard Solution (Set B): a. Prepare a solution of betulinic acid in the mobile phase at the exact same concentration as the post-spiked sample in Set A.
-
LC-MS Analysis: a. Inject and analyze multiple replicates (n=3-6) of both Set A and Set B.
-
Calculate Matrix Effect: a. Calculate the mean peak area for both sets. b. The matrix effect (%) is calculated as: (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
Visual Diagrams
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Research Portal [ub-ir.bolton.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. longdom.org [longdom.org]
- 8. Development and validation of an LC-ESI/MS/MS method with precolumn derivatization for the determination of betulin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Betulinic Acid-d3
Technical Support Center: Betulinic Acid-d3 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of this compound.
A Note on Deuterated Standards: this compound is a deuterated internal standard. Its chromatographic behavior is virtually identical to its non-deuterated counterpart, Betulinic Acid. Therefore, the troubleshooting strategies and methodologies outlined below for Betulinic Acid are directly applicable to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol (B1196071) Interactions: This is the most common cause in reversed-phase chromatography.[1][2][3] Betulinic acid possesses a carboxylic acid and a hydroxyl group, which can interact with free silanol groups on the silica-based column packing. These interactions are a different retention mechanism from the primary hydrophobic interaction, causing some molecules to be retained longer, which results in tailing.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. For an acidic compound like betulinic acid, a low pH is needed to keep it in its protonated, less polar form. A pH around 2.8-3.0 is often effective.[4]
-
Column Contamination or Degradation: Buildup of sample matrix components on the column frit or at the head of the column can create active sites that cause tailing.[3][5] A physically damaged or old column can also exhibit poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broader, tailing peaks.[5][6]
Solutions:
-
Lower Mobile Phase pH: Use an acidic modifier like 0.1% formic acid or acetic acid to lower the mobile phase pH to below 3.[4][6][7] This protonates the silanol groups, minimizing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal accessible silanol groups, which significantly improves peak shape for polar and ionizable compounds.[2][5]
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to check if the issue is related to mass overload.[5][6]
-
Clean or Replace the Column: If contamination is suspected, flush the column with a series of strong solvents. If the problem persists, replace the column and/or guard column.[3]
Q2: Why am I observing peak fronting for my this compound peak?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still occur.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile), it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.[5]
-
Column Overload: Severe mass or volume overload can sometimes manifest as fronting, often described as a "shark-fin" shape.[6][8]
-
Column Collapse/Void: A physical void or channel in the column packing material can lead to a distorted peak shape, including fronting.[3][9]
Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[6]
-
Inspect and Replace Column: If a column void is suspected, the column typically needs to be replaced.[3]
Q3: What causes split peaks for a pure standard like this compound?
Split peaks suggest that the analyte is experiencing two different environments as it passes through the system.
-
Partially Blocked Frit or Column Inlet: Contamination from the sample or mobile phase can partially block the inlet frit of the column, causing the sample band to split as it enters the column bed.[3]
-
Injector Problems: A partially blocked needle or injector port can cause the sample to be introduced onto the column in an uneven band.
-
Sample Solvent Effect: Dissolving the sample in a very strong, non-miscible, or improperly pH-adjusted solvent can cause peak distortion and splitting upon injection.
-
Column Void/Channeling: A void at the head of the column can disrupt the flow path, leading to a split peak.[9]
Solutions:
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from blocking the system.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Perform Injector Maintenance: Clean the injector needle and port according to the manufacturer's instructions.
-
Reverse-Flush the Column: If permitted by the manufacturer, reversing the column and flushing with a strong solvent can sometimes dislodge particulate contamination from the inlet frit.
Experimental Protocols and Data
Recommended HPLC/LC-MS Conditions
The following table summarizes typical starting conditions for the analysis of Betulinic Acid, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[10][11][12] | C18 (250 x 4.6 mm, 5 µm) | C18[4] |
| Mobile Phase | Acetonitrile:Methanol (B129727) (80:20, v/v)[10][11][12] | Acetonitrile:Water (86:14, v/v) | Acetonitrile:Methanol:Water (pH 2.8 with Acetic Acid) (70:20:10, v/v/v)[4] |
| Flow Rate | 0.5 mL/min[10][12] | 1.0 mL/min | 1.0 mL/min[4] |
| Detection | UV at 210 nm[10][11][12] | UV at 210 nm | UV at 210 nm[4] |
| Column Temp. | 40°C[11] | Not Specified | 25°C[4] |
| Injection Vol. | 10 µL | 20 µL | Not Specified |
Sample Preparation Protocol
A robust sample preparation is critical for good chromatography.
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent where it is freely soluble, such as methanol or acetonitrile.[4]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.[4] This minimizes solvent mismatch effects.
-
Sample Extraction (if applicable): For samples from biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) is often necessary to remove interferences.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulates that could clog the column or tubing.
Visual Troubleshooting Guides
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow to diagnose and resolve common peak shape issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. uhplcs.com [uhplcs.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. uhplcs.com [uhplcs.com]
- 9. agilent.com [agilent.com]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted deuterium-hydrogen (D-H) exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated internal standards?
Isotopic exchange, also known as "back-exchange," is an unintended chemical process where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2][3] This phenomenon can significantly compromise the accuracy and reliability of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[4] The primary issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to an underestimation of the internal standard's signal and an overestimation of the analyte's concentration.[4]
Q2: Which functional groups are most susceptible to isotopic exchange?
The stability of a deuterium label is highly dependent on its position within a molecule.[2][4] Deuterium atoms attached to heteroatoms (e.g., oxygen, nitrogen, sulfur) are highly susceptible to exchange.[5] The susceptibility is also heavily influenced by pH.[4]
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[4] |
| This table summarizes the relative lability of hydrogens on common functional groups.[4] |
Q3: What are the primary factors that promote isotopic exchange?
Several environmental and structural factors influence the rate of isotopic exchange. The most critical are:
-
pH: The rate of exchange is highly pH-dependent.[2][3] It is generally slowest at a pH of approximately 2.5-3 and increases significantly in basic conditions.[3][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][3][4] Storing and handling samples at elevated temperatures can lead to a significant loss of deuterium.[4]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[2][4][6] Aprotic solvents like acetonitrile (B52724) and ethyl acetate (B1210297) are generally recommended.[1] The presence of moisture in aprotic solvents can also lead to exchange.[7]
-
Label Position: The position of the deuterium label on the molecule is crucial.[2] Deuterium atoms on heteroatoms are highly prone to exchange.[2][5] Labels on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable.[5]
-
Sample Matrix: The composition of the sample matrix can influence exchange. The presence of water and certain enzymes in biological matrices like plasma can facilitate the exchange.[4]
Troubleshooting Guides
Q1: I'm observing a decreasing signal for my deuterated internal standard over time. What could be the cause?
A decreasing signal for the deuterated internal standard is a classic sign of isotopic back-exchange.[5] Here are the likely culprits and how to troubleshoot them:
-
Possible Cause: Inappropriate solvent or pH. Storing or preparing the standard in acidic, basic, or aqueous solutions can facilitate H/D exchange.[1]
-
Possible Cause: Elevated temperature. Higher temperatures increase the rate of isotopic exchange.[2]
-
Possible Cause: Labile deuterium labels. The deuterium atoms may be located on a chemically unstable position in the molecule, such as on a heteroatom.[5]
Q2: I'm seeing a peak for the unlabeled analyte in my blank samples that are only spiked with the deuterated internal standard. What does this mean?
This observation strongly suggests that your deuterated internal standard is undergoing isotopic exchange and converting to the unlabeled analyte.[3]
-
Confirmation: Use high-resolution mass spectrometry to check for an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).[1]
-
Troubleshooting Steps:
-
Assess Stability: Perform an incubation study by exposing the deuterated standard to your sample matrix and analytical conditions for a duration equivalent to your sample preparation and analysis time.[9] Monitor for an increase in the signal of the non-deuterated analyte.[9]
-
Optimize Conditions: If exchange is confirmed, systematically evaluate and optimize your sample preparation and analysis conditions. This includes lowering the temperature, adjusting the pH, and minimizing the use of protic solvents.[5][10]
-
Consider an Alternative Standard: If optimization is not sufficient to prevent exchange, a different internal standard may be necessary. A standard with deuterium labels on more stable positions or a ¹³C-labeled standard are good alternatives.[8][11]
-
Q3: My deuterated internal standard has a different retention time than the unlabeled analyte. Is this a problem?
A slight difference in retention time, known as the deuterium isotope effect, can sometimes occur.[11] If the analyte and internal standard separate chromatographically, they may be affected differently by matrix effects that vary over the elution time, which can impact the accuracy of quantification.[11]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or temperature may help to achieve co-elution.[12]
-
Evaluate Matrix Effects: If co-elution cannot be achieved, it is crucial to perform a matrix effect evaluation to ensure that the differential elution does not lead to biased results.[12]
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol describes the general procedure for preparing stock and working solutions from a solid deuterated standard.
-
Acclimatization: Before opening, allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[13]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[13]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.[13]
-
Dissolution: Dissolve the weighed standard in a suitable, high-purity aprotic solvent (e.g., acetonitrile, methanol) in a Class A volumetric flask.[1][13]
-
Mixing: Securely cap the flask and mix the solution thoroughly by inversion.[13]
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at -20°C or below.[1][13] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[13]
-
Working Solution Preparation: On the day of the experiment, allow a stock solution aliquot to warm to room temperature. Perform serial dilutions with the appropriate solvent to create a working solution at the desired concentration.[1]
Protocol 2: Assessing the Stability of a Deuterated Internal Standard
This protocol outlines a method to determine if the deuterated internal standard is stable under your experimental conditions.
-
Sample Preparation: Spike the deuterated internal standard into a blank matrix (e.g., plasma, urine) at the concentration used in your analytical method.[14]
-
Incubation: Incubate the spiked matrix sample under the same conditions (e.g., temperature, pH, time) as a typical sample during your entire sample preparation and analysis workflow.[14]
-
Analysis: Analyze the incubated sample using your LC-MS/MS method, monitoring for the mass transition of the unlabeled analyte.[14]
-
Evaluation: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[14]
Visualizations
Caption: Workflow for assessing deuterated standard stability.
Caption: Decision tree for troubleshooting isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Improving extraction recovery of betulinic acid from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and recovery of betulinic acid from biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of betulinic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the extraction solvent may not be optimal for betulinic acid. 2. Suboptimal Extraction Parameters: Temperature, time, and solid-to-solvent ratio may not be ideal. 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than others (e.g., microwave-assisted extraction). 4. Improper Sample Preparation: The particle size of the biological matrix may be too large, limiting solvent penetration. | 1. Solvent Optimization: Test a range of solvents with varying polarities. Methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) are commonly used.[1][2] For instance, a 1:1 mixture of dichloromethane (B109758) and methanol can be effective. 2. Parameter Optimization: Systematically vary the extraction temperature, duration, and solid-to-solvent ratio to find the optimal conditions for your specific matrix. For example, in microwave-assisted extraction (MAE) from Ziziphus jujuba, optimal conditions were found to be a temperature of 70.23°C, a pH of 6.5, and a time of 3.5 minutes.[3] 3. Method Selection: Consider using more advanced extraction techniques like MAE or ultrasound-assisted extraction (UAE), which have been shown to provide higher yields in shorter times compared to conventional methods like Soxhlet extraction.[3] 4. Sample Grinding: Grind the dried plant material into a fine powder to increase the surface area available for solvent interaction. |
| Co-extraction of Impurities (e.g., Betulin (B1666924), Lupeol) | 1. Similar Solubility Profiles: Betulin and lupeol (B1675499) often have similar solubility to betulinic acid in common organic solvents.[4] 2. Non-selective Extraction Method: The chosen extraction method may not be selective for betulinic acid. | 1. Purification Steps: Implement post-extraction purification steps. Alkaline treatment can help remove acidic impurities.[5] Selective precipitation or crystallization can be used to separate betulinic acid from less polar compounds like betulin and lupeol.[5] 2. Chromatography: Utilize column chromatography (e.g., silica (B1680970) gel) or preparative high-performance liquid chromatography (HPLC) for high-purity isolation.[2] |
| Degradation of Betulinic Acid | 1. High Temperatures: Prolonged exposure to high temperatures during extraction can lead to degradation.[5] 2. Harsh Chemical Conditions: Use of strong acids or bases during extraction or purification can alter the chemical structure. | 1. Temperature Control: Use the lowest effective temperature for extraction. For methods like Soxhlet, monitor the temperature to avoid overheating. MAE and UAE often allow for lower temperatures. 2. Mild Reagents: Employ mild acids and bases if pH adjustment is necessary. |
| Poor Solubility of the Final Product | 1. Inherent Properties: Betulinic acid has low solubility in many common solvents.[6] 2. Residual Impurities: The presence of impurities can affect the solubility of the final product. | 1. Solvent Selection for Analysis: For analytical purposes like NMR, deuterated pyridine (B92270) or a mixture of deuterated chloroform (B151607) and methanol can be used. DMSO is also a good solvent but can be difficult to remove. 2. Purity Assessment: Ensure the purity of your sample using techniques like HPLC or TLC to confirm that impurities are not the cause of solubility issues.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting betulinic acid?
A1: Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are generally considered more efficient than conventional methods like Soxhlet extraction or maceration.[3] These methods often result in higher yields in significantly shorter extraction times. For example, one study found MAE to be the most proficient technique for recovering betulinic acid from the bark of Ziziphus jujubae.[3]
Q2: Which solvent is best for betulinic acid extraction?
A2: The optimal solvent can depend on the biological matrix and the extraction method. Methanol, ethanol, and ethyl acetate are commonly used and have shown good results.[1][2] For instance, a study on Ziziphus jujuba found that a 1:50 material to methanol ratio gave a good recovery of betulinic acid.[3]
Q3: How can I remove betulin and lupeol from my betulinic acid extract?
A3: A multi-step purification process is often necessary. This can include:
-
Alkaline wash: To remove acidic impurities.[5]
-
Selective precipitation/crystallization: Betulin and lupeol are less polar than betulinic acid and may precipitate out of certain solvent systems first.[5]
-
Column chromatography: Using a silica gel stationary phase can effectively separate these closely related triterpenoids.[2]
Q4: What are the typical yields of betulinic acid from plant sources?
A4: Yields can vary widely depending on the plant species, the part of the plant used, and the extraction method. For example, using MAE on Dillenia indica bark yielded 0.91% w/w of betulinic acid.[7] In another study, MAE of Ziziphus jujubae bark yielded up to 0.44% w/w.[3]
Q5: How can I confirm the identity and purity of my extracted betulinic acid?
A5: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and simple method for preliminary identification and purity assessment.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and allows for accurate determination of the betulinic acid concentration.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the isolated compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.
Quantitative Data on Betulinic Acid Extraction
The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.
Table 1: Comparison of Extraction Methods for Betulinic Acid from Ziziphus jujubae Bark
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (% w/w) |
| Stirring Extraction | Methanol | 70 | 160 min | 0.27 |
| Ultrasonic Extraction | Methanol | 25 | 50 min | 0.25 |
| Soxhlet Extraction | Methanol | 68 | 120 min | 0.34 |
| Microwave-Assisted Extraction | Methanol | 70 | 4 min | 0.39 |
| Optimized MAE | Methanol | 70.23 | 3.5 min | 0.44 |
Source: Adapted from a study on Ziziphus jujubae bark extraction.[3]
Table 2: Optimized Parameters for Different Extraction Techniques
| Extraction Method | Plant Material | Key Optimized Parameters | Maximum Yield |
| Microwave-Assisted Extraction | Dillenia indica bark | 90°C, 200 W, 15 min | 0.91% w/w |
| Ultrasound-Assisted Extraction | Jujube | 40°C, 35 min, 15 mL/g liquid-to-solid ratio | 304.14 µg/g |
| Microwave-Assisted Extraction | Ziziphus jujuba leaves/seeds | 3 min intermittent microwave treatment with continuous shaking for 48h | 61.81 ppm |
| Subcritical Water Extraction | Birch bark | Optimal conditions yielded 2.803 mg/g | Not specified as % |
Data compiled from multiple sources.[7][8]
Experimental Protocols
1. Microwave-Assisted Extraction (MAE) of Betulinic Acid from Plant Material
This protocol is a general guideline and should be optimized for your specific biological matrix.
-
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., methanol, ethanol)
-
Microwave extraction system
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
-
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in the microwave extraction vessel.
-
Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).
-
Set the extraction parameters on the microwave system:
-
Temperature (e.g., 70-90°C)
-
Microwave power (e.g., 100-200 W)
-
Extraction time (e.g., 5-20 minutes)
-
-
Start the extraction program.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the solid residue from the liquid.
-
Wash the solid residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
Proceed with purification steps.
-
2. Soxhlet Extraction of Betulinic Acid from Birch Bark
-
Materials and Equipment:
-
Dried and powdered birch bark
-
Extraction solvent (e.g., ethanol)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
-
-
Procedure:
-
Place a known amount of powdered birch bark into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (approximately two-thirds full).
-
Assemble the Soxhlet apparatus and place it on the heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back into the extractor, immersing the sample.
-
Continue the extraction for a set period (e.g., 6-12 hours), allowing the solvent to cycle through the sample multiple times.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Carefully disassemble the apparatus.
-
Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Proceed with purification. For high purity, a five-step process involving treatment with Ca(OH)₂, benzene (B151609) extraction to remove lupeol, and recrystallization from ethanol can be employed.[2]
-
Signaling Pathways and Experimental Workflows
Betulinic Acid-Induced Apoptosis Signaling Pathway
Betulinic acid is known to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. A key mechanism involves the intrinsic or mitochondrial pathway.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and Optimization of Downstream Process Parameters for Extraction of Betulinic Acid from the Bark of Ziziphus jujubae L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods of Betulin Extraction from Birch Bark - Hongda Phytochemistry [hongdaherbs.com]
- 6. Optimized Extraction of Total Triterpenoids from Jujube (Ziziphus jujuba Mill.) and Comprehensive Analysis of Triterpenic Acids in Different Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
Addressing signal suppression of Betulinic Acid-d3 in electrospray ionization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address signal suppression of Betulinic Acid-d3 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Question: I am not observing the expected signal intensity for my internal standard, this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or no signal for this compound is a common indicator of ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization, co-eluting species can compete for the available charge or space at the droplet surface, or alter the physical properties of the droplet, such as surface tension and viscosity, hindering the formation of gas-phase ions.[2][3]
Here is a systematic approach to troubleshooting this issue:
-
Step 1: Verify Instrument Performance: Ensure the mass spectrometer is functioning correctly by infusing a standard solution of this compound directly into the source. This will confirm that the instrument is capable of detecting the analyte in the absence of matrix and chromatographic effects.
-
Step 2: Assess for Matrix Effects: The most common cause of signal suppression is the "matrix effect," where components of the biological sample (e.g., phospholipids, salts, proteins) co-elute with the analyte and interfere with ionization.[4] A post-column infusion experiment is the standard method to identify regions of ion suppression in your chromatogram.[5][6]
-
Step 3: Optimize Sample Preparation: Inadequate sample cleanup is a primary source of matrix components that cause ion suppression.[7] Consider the following improvements:
-
Solid-Phase Extraction (SPE): This is often more effective at removing interfering substances compared to simpler methods like protein precipitation.[6][8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.[7]
-
Protein Precipitation: While a common technique, it may not sufficiently remove phospholipids, which are known to cause ion suppression.[9] Sample preparation for Betulinic Acid analysis often involves deproteinization with acetonitrile (B52724) and methanol.[10]
-
-
Step 4: Enhance Chromatographic Separation: If interfering matrix components co-elute with this compound, optimizing the chromatographic method can resolve the issue.[7][11]
-
Modify the Gradient: Adjust the mobile phase gradient to separate the analyte from the suppression zones.[5]
-
Change the Column: Use a column with a different chemistry (e.g., C18, phenyl-hexyl) to alter selectivity. For chelating compounds, metal-free columns can sometimes reduce signal suppression.[12]
-
Reduce Flow Rate: Lowering the ESI flow rate (e.g., to the nanoliter-per-minute range) can reduce the severity of matrix effects by generating smaller, more highly charged droplets.[2][13][14]
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Question: My quantitative results for Betulinic Acid are inconsistent across different samples, even though I am using a deuterated internal standard (this compound). Why is this happening?
Answer: Poor reproducibility in quantitative analysis, despite the use of a stable isotope-labeled internal standard (SIL-IS), often points to variable matrix effects between samples or differential ion suppression between the analyte and the internal standard.[1] While a SIL-IS is designed to have nearly identical chemical and physical properties to the analyte and thus experience the same degree of ion suppression, this may not always be the case.[11]
Here are some troubleshooting steps:
-
Evaluate Matrix Effects Across Different Lots: The composition of the biological matrix can vary between different sources or lots. It is crucial to evaluate the matrix effect in at least six different lots of the blank matrix to ensure the method is robust.[4]
-
Investigate Co-eluting Substances: Concomitant medications or their metabolites in clinical samples can also be a source of ion suppression and may vary between subjects.[11]
-
Optimize the Internal Standard Concentration: While less common, it has been noted that signal suppression can occur between an analyte and its SIL-IS, especially at high concentrations.[11] Ensure the concentration of this compound used is appropriate and does not contribute to saturation effects in the ESI source.
-
Consider Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[1][11] However, this approach is limited by the sensitivity of the assay and may not be suitable for samples with low analyte concentrations.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify the retention times at which co-eluting matrix components cause ion suppression.[6]
Objective: To create an ion suppression profile for a given chromatographic method and sample matrix.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
Standard solution of this compound (in a solvent compatible with the mobile phase)
-
Prepared blank matrix extract (e.g., plasma from which Betulinic Acid has been extracted)
Procedure:
-
Set up the LC system with the analytical column and mobile phases used for the Betulinic Acid assay.
-
Connect the eluent outlet from the LC column to one port of the T-piece.
-
Connect the syringe pump containing the this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the ESI source of the mass spectrometer.
-
Begin the flow from the LC pump with the initial mobile phase composition.
-
Start the continuous infusion of the this compound standard solution from the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the specific MRM transition for this compound. A stable, continuous signal (a flat baseline) should be observed.
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the signal of the infused this compound. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix components that interfere with ionization.
Data Presentation
Table 1: Effect of ESI Flow Rate on Signal Suppression
| Flow Rate (µL/min) | Analyte Signal Intensity (Arbitrary Units) | Reduction in Signal Suppression |
| 200 | 100,000 | Baseline |
| 50 | 250,000 | ~2.5-fold improvement |
| 0.1 | 300,000 | ~3-fold improvement[14] |
This table illustrates the general principle that reducing the flow rate can significantly decrease ion suppression and improve signal intensity, as demonstrated with the analyte Carvedilol in the presence of an interfering substance.[14]
Table 2: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Method | Relative Ion Suppression (%) | Comments |
| Protein Precipitation | High | Simple and fast, but often leaves significant amounts of phospholipids.[8] |
| Liquid-Liquid Extraction | Moderate | More effective at removing salts and some polar interferences than protein precipitation.[8] |
| Solid-Phase Extraction (Mixed-Mode) | Low to None | Generally provides the cleanest extracts and is highly effective at removing a broad range of interferences.[8] |
This table summarizes the relative effectiveness of different sample preparation methods in mitigating ion suppression, based on findings from a study on serum samples.[8]
Visualizations
Caption: Workflow for troubleshooting signal suppression of this compound.
Caption: Mechanism of ESI and points of interference causing signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS?
A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[9]
Q2: Why is ESI more susceptible to signal suppression than APCI?
A2: Electrospray ionization (ESI) is generally more prone to signal suppression than Atmospheric Pressure Chemical Ionization (APCI) due to their different ionization mechanisms.[2][15] ESI relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions.[2] This process is highly susceptible to interference from matrix components that can alter droplet properties or compete for charge.[2][3] APCI, on the other hand, uses a corona discharge to ionize the solvent, which then transfers charge to the analyte in the gas phase, a process that is less affected by non-volatile matrix components.[2]
Q3: Can my mobile phase additives cause signal suppression?
A3: Yes, certain mobile phase additives can cause signal suppression. Non-volatile buffers and salts should be avoided as they can accumulate in the ion source and suppress the signal.[2] Ion-pairing reagents, such as trifluoroacetic acid (TFA), are also known to cause signal suppression for certain analytes, particularly in positive ion mode.[16] When developing methods for Betulinic Acid, using volatile additives like formic acid or ammonium (B1175870) acetate (B1210297) is generally recommended.[17]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) like this compound help with signal suppression?
A4: A SIL-IS is considered the gold standard for correcting matrix effects.[1][11] Because this compound has nearly identical physicochemical properties to the unlabeled Betulinic Acid, it co-elutes and experiences the same degree of ion suppression.[1] Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, even if the absolute signal intensities of both are suppressed. This allows for accurate quantification.[11]
Q5: What should I do if my SIL-IS (this compound) does not correct for the matrix effect on Betulinic Acid?
A5: If you observe that the analyte/IS ratio is not consistent across samples, it may indicate differential matrix effects. This can happen if there is a chromatographic separation between the analyte and the SIL-IS, however small, that causes them to elute in slightly different matrix environments. It can also occur if a specific interference has a greater or lesser suppressive effect on the deuterated standard versus the analyte. In this case, the primary strategy is to improve the sample cleanup and/or chromatographic separation to remove the source of the interference.[5][7] Preparing calibration standards and quality controls in the same matrix as the samples (matrix-matched calibration) is also a crucial step to compensate for consistent matrix effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. Ion suppression effects in liquid chromatography-electrospray-ionisation transport-region collision induced dissociation mass spectrometry with different serum extraction methods for systematic toxicological analysis with mass spectra libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration Curve Issues with Betulinic Acid-d3 Internal Standard
This technical support center provides troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS/MS analysis of Betulinic Acid using its deuterated internal standard, Betulinic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for Betulinic Acid non-linear (r² < 0.99)?
Non-linear calibration curves are a common issue that can stem from several sources.[1] At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal and a non-linear response.[1] Another frequent cause is the presence of matrix effects, where components in the biological sample interfere with the ionization of the target analyte, causing ion suppression or enhancement.[1] This effect can be concentration-dependent, contributing to non-linearity.[1] Additionally, errors in the preparation of stock solutions or serial dilutions for your calibration standards are a primary source of inaccurate curves.[1]
Q2: My internal standard (this compound) signal is highly variable across my analytical run. What could be the cause?
Variability in the internal standard's signal often points to issues with sample preparation or differential matrix effects.[2] Inconsistent recovery during sample extraction steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to variable IS response.[3] It is also possible that the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement from matrix components, even if they co-elute.[2][4] This "differential matrix effect" can lead to inaccurate quantification and is a known challenge even with stable isotope-labeled standards.[2][4] Finally, instrument-related issues, such as a dirty ion source or inconsistent autosampler injection volumes, can also contribute to poor reproducibility.[3]
Q3: I'm observing poor peak shape (tailing) for both Betulinic Acid and the this compound standard. How can I fix this?
Peak tailing for acidic compounds like Betulinic Acid in reversed-phase HPLC is often related to secondary interactions with the stationary phase.[5] A primary cause is the interaction between the analyte and ionized residual silanol (B1196071) groups on the silica-based column, which is particularly common at mid-range pH.[5][6] Operating the mobile phase at a pH close to the analyte's pKa can also lead to asymmetrical peaks due to uneven ionization.[5] To resolve this, acidifying the mobile phase with 0.1% formic or acetic acid can suppress the ionization of both the Betulinic Acid and the silanol groups, leading to sharper, more symmetrical peaks.[6][7] Other potential causes include a partially blocked column inlet frit, which distorts the sample flow, or extra-column effects from using tubing with a wide internal diameter.[5][8]
Q4: Can the position of the deuterium (B1214612) label on the internal standard affect my results?
Yes, the position and stability of the deuterium label are critical. If deuterium atoms are located in chemically labile positions (e.g., on heteroatoms like -OH or on carbons adjacent to carbonyl groups), they can exchange with protons from the sample matrix or solvent.[2][9] This phenomenon, known as back-exchange, can compromise the accuracy of your results by reducing the signal of the deuterated standard and potentially creating a false signal for the unlabeled analyte.[2][9][10] It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.[3]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
This guide provides a systematic approach to diagnosing and solving calibration curve non-linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. chromtech.com [chromtech.com]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. biotage.com [biotage.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Long-Term Stability of Betulinic Acid-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability assessment of Betulinic Acid-d3 in solution. The following information is designed to help you maintain the integrity of your samples and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to its non-deuterated counterpart, is a pentacyclic triterpenoid (B12794562) with low aqueous solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), with approximate solubilities of 20 mg/mL and 15 mg/mL, respectively. It is also soluble in ethanol, though to a lesser extent, at approximately 0.5 mg/mL.[1] For experiments requiring aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound in a suitable organic solvent, such as DMSO, at -20°C or -80°C.[2] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aqueous solutions of this compound are not recommended for storage for more than one day due to its limited stability and potential for precipitation.[1]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary degradation pathways for this compound are expected to be similar to those of betulinic acid, which include hydrolysis, oxidation, and photolysis.[3][4]
-
Hydrolysis: The carboxylic acid functional group can be susceptible to reactions under strongly acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light for extended periods. Common metabolic transformations observed in vivo include monohydroxylation, dihydroxylation, and oxidation, which can provide insights into potential chemical degradation pathways.[5]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation. Therefore, it is crucial to store solutions in amber vials or otherwise protected from light.
Q4: Is there a risk of Hydrogen-Deuterium (H-D) exchange with this compound in solution?
A4: Yes, there is a potential for H-D exchange, particularly if the solution is prepared in a protic solvent (e.g., water, methanol, ethanol) or exposed to moisture. The deuterium (B1214612) atoms on the methyl group (d3) are generally stable. However, the acidic proton of the carboxylic acid group is readily exchangeable with protons from the solvent. To minimize the risk of H-D exchange, it is advisable to use aprotic solvents like DMSO and to handle the compound and solutions in a dry, inert atmosphere.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[6][7] This will allow you to quantify the concentration of the parent compound over time and detect the formation of any degradation products. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the isotopic purity and monitor for any H-D exchange.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound upon dilution of organic stock solution into aqueous buffer. | The solubility limit of this compound in the final aqueous solution has been exceeded. The rapid change in solvent polarity causes the compound to crash out of solution. | Always add the organic stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This ensures better mixing and dispersion. Maintain a sufficient final concentration of the organic co-solvent (e.g., DMSO) to keep the compound in solution, but be mindful of the tolerance of your experimental system to the solvent. |
| Cloudiness or precipitation observed in the solution over time. | The solution may be supersaturated and thermodynamically unstable. Temperature fluctuations during storage can also affect solubility. | If possible, gently warm the solution and sonicate to redissolve the precipitate. For future preparations, consider using a slightly higher concentration of the organic co-solvent or preparing a fresh solution before each experiment. |
| Appearance of new peaks in HPLC chromatogram. | These new peaks likely represent degradation products of this compound. This could be due to improper storage (e.g., exposure to light, elevated temperature) or chemical incompatibility with the solvent or other components in the solution. | Characterize the new peaks using LC-MS/MS to identify the degradation products. Review your storage and handling procedures to ensure they align with the recommendations. If the degradation is significant, prepare a fresh stock solution. |
| Loss of potency or inconsistent experimental results. | This may be due to the degradation of the this compound stock solution, leading to a lower effective concentration. Inconsistent solution preparation can also be a factor. | Regularly check the concentration and purity of your stock solution using a validated HPLC method. Standardize your protocol for solution preparation to ensure consistency across experiments. |
| Suspected Hydrogen-Deuterium (H-D) exchange. | The use of protic solvents (e.g., water, methanol) or exposure to atmospheric moisture can facilitate H-D exchange at the carboxylic acid position. | Use aprotic solvents (e.g., DMSO, DMF) for stock solutions. Handle the solid compound and solutions under a dry, inert atmosphere (e.g., nitrogen or argon). If aqueous solutions are necessary, prepare them fresh and use them immediately. |
Data Presentation
Table 1: Solubility of Betulinic Acid in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 20 |
| Dimethylformamide (DMF) | 15 |
| Ethanol | 0.5 |
| 1:2 DMSO:PBS (pH 7.2) | 0.3 |
| Data is for the non-deuterated Betulinic Acid and is expected to be very similar for this compound.[1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Container |
| Stock Solution in Anhydrous Aprotic Solvent (e.g., DMSO) | -20°C or -80°C | Long-term (months to years) | Amber glass vials, tightly sealed |
| Working Dilutions in Organic Solvents | -20°C | Short-term (days to weeks) | Amber glass vials, tightly sealed |
| Aqueous Solutions (prepared from organic stock) | 2-8°C | Very short-term (<24 hours) | Use immediately after preparation |
Table 3: Forced Degradation Conditions for Stability Assessment of this compound
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 80°C | 48 hours |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | As per guidelines |
| These are general conditions and may need to be optimized based on the observed stability of this compound.[3][4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution using HPLC
Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the formation of degradation products.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with UV or MS detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Volumetric flasks and pipettes
-
Amber glass vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stability Study: Aliquot the stock solution into several amber glass vials. Prepare separate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, 25°C).
-
Initial Analysis (Time = 0): Immediately after preparation, take an aliquot from one of the vials, dilute it to a suitable concentration with the mobile phase, and analyze it by HPLC. This will serve as the initial concentration (100%).
-
Storage: Place the sets of vials at their respective storage conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition. Allow the vial to equilibrate to room temperature.
-
HPLC Analysis: Dilute an aliquot of the sample with the mobile phase to the same concentration as the initial analysis and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Monitor the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
Protocol 2: Monitoring for Hydrogen-Deuterium (H-D) Exchange using ¹H NMR
Objective: To qualitatively assess the isotopic integrity of this compound, specifically at the carboxylic acid position, when dissolved in a protic solvent.
Materials:
-
This compound
-
Deuterated protic solvent (e.g., Methanol-d4)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Initial Spectrum: Dissolve a small amount of this compound in a deuterated aprotic solvent (e.g., DMSO-d6) and acquire a ¹H NMR spectrum. This will serve as a reference, showing the integral of the non-exchangeable protons.
-
Sample Preparation for H-D Exchange Monitoring: Dissolve a known amount of this compound in a deuterated protic solvent (e.g., Methanol-d4) in an NMR tube.
-
Time-Resolved NMR Analysis: Acquire ¹H NMR spectra at various time points (e.g., immediately after dissolution, 1 hour, 4 hours, 24 hours).
-
Data Analysis: Observe the signal corresponding to the carboxylic acid proton. If H-D exchange occurs, this signal will appear and its integral will increase over time relative to the integrals of the non-exchangeable protons on the triterpenoid backbone. The disappearance of the deuterium signal in a ²H NMR spectrum can also be monitored.
Mandatory Visualizations
Caption: Workflow for the stability assessment of this compound in solution.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. applications.emro.who.int [applications.emro.who.int]
Minimizing contamination in low-level betulinic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the quantification of low-level betulinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in low-level betulinic acid analysis?
A1: Contamination in low-level betulinic acid analysis can originate from several sources throughout the experimental workflow. These include:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce interfering compounds. Water used for preparing mobile phases or standards can also be a source of contamination if not sufficiently purified.[1]
-
Sample Handling and Preparation: Plasticizers, such as phthalates, can leach from plastic labware (e.g., pipette tips, vials, and storage containers) into the sample.[2][3] Cross-contamination between samples can occur due to improperly cleaned glassware or carryover in the autosampler.
-
Laboratory Environment: Airborne particles, dust, and residues from other experiments in the lab can settle into samples, vials, or on equipment surfaces.[4]
-
Analytical Instrumentation: Carryover from previous analyses, especially of high-concentration samples, is a significant source of contamination in LC-MS systems.[5][6] This can occur in the injector, column, tubing, and ion source.
Q2: How can I prevent plasticizer contamination in my samples?
A2: To minimize plasticizer contamination, adhere to the following best practices:
-
Use Phthalate-Free Labware: Whenever possible, use labware certified to be free of plasticizers.
-
Glassware Preference: Prioritize the use of meticulously cleaned glassware over plastic.
-
Solvent Rinsing: Before use, rinse all glassware and equipment with high-purity solvents that will be used in the analysis to remove any adsorbed contaminants.
-
Avoid Parafilm: Do not use Parafilm to seal containers, as it is a known source of leachable contaminants. Opt for glass stoppers or solvent-rinsed aluminum foil.[7]
-
Test Consumables: Run blanks with new batches of vials, caps, septa, and pipette tips to ensure they are not contributing to contamination.[7]
Q3: What is carryover and how can I minimize it for a hydrophobic compound like betulinic acid?
A3: Carryover is the appearance of an analyte signal in a blank or low-concentration sample that is injected after a high-concentration sample.[5] Betulinic acid, being hydrophobic, is prone to adsorbing onto surfaces within the LC-MS system. To minimize carryover:
-
Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the injection needle and loop. Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[8]
-
Injector and Valve Cleaning: Regularly clean and maintain the injector and switching valves, as worn or dirty seals can trap and release the analyte.
-
Column Flushing: After analyzing a high-concentration sample, flush the column with a strong solvent to remove any retained betulinic acid.
-
Blank Injections: Incorporate blank injections after high-concentration samples in your analytical sequence to monitor and quantify carryover.[6]
Q4: My baseline is noisy and drifting. What are the possible causes and solutions?
A4: A noisy or drifting baseline can be caused by several factors:
-
Mobile Phase Issues: Inadequate degassing of the mobile phase can lead to bubble formation in the detector cell.[9] Ensure thorough degassing. Contamination in the mobile phase solvents or additives can also cause baseline disturbances.[1]
-
Detector Problems: A weak or failing lamp in a UV detector can cause noise.[9] Temperature fluctuations between the column and the detector can also lead to baseline drift.[9]
-
Column Contamination: Accumulation of impurities from samples on the column can leach out, causing baseline instability.[9] Flushing the column with a strong solvent may resolve this.
-
System Leaks: Loose fittings or worn pump seals can cause pressure fluctuations and a noisy baseline.[1]
Troubleshooting Guides
Issue 1: Ghost Peaks in the Chromatogram
Description: Unexpected peaks, often broad and poorly defined, appear in the chromatogram, especially during gradient elution.
Troubleshooting Workflow:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. elgalabwater.com [elgalabwater.com]
- 4. blog.omni-inc.com [blog.omni-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Validation & Comparative
The Gold Standard of Accuracy: Why Betulinic Acid-d3 Outperforms Other Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative bioanalysis is paramount. The choice of an internal standard is a critical factor that can significantly impact the reliability of experimental results. This guide provides an objective comparison between Betulinic Acid-d3, a stable isotope-labeled internal standard (SIL-IS), and other alternatives, demonstrating the superior performance of this compound with supporting experimental principles and data.
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is used to correct for the variability inherent in the analytical process.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and instrument response.[2] While structural analogues can be used, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for their ability to provide the most accurate and precise results.[2]
The Superiority of Stable Isotope-Labeled Internal Standards
This compound is chemically identical to betulinic acid, with the only difference being that three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the native analyte by the mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves in the same manner throughout the analytical workflow.[2] This co-elution is crucial for compensating for matrix effects, a major source of error in LC-MS/MS analysis.[1]
In contrast, surrogate or analogue internal standards, such as oleanolic acid (an isomer of betulinic acid), have different chemical structures.[3] While structurally similar, these differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte. This can result in inadequate correction for matrix effects and, consequently, less accurate and precise quantification.
Performance Comparison: this compound vs. Surrogate Internal Standards
The key performance parameters that highlight the superiority of this compound over a surrogate internal standard like oleanolic acid are accuracy, precision, and the ability to compensate for matrix effects.
| Performance Metric | This compound (SIL-IS) | Oleanolic Acid (Surrogate IS) | Rationale |
| Accuracy (% Recovery) | Expected: 95-105% | Can be variable (e.g., 80-120%) | Near-identical extraction recovery and response to the analyte leads to more accurate quantification. |
| Precision (%RSD) | Expected: <15% | Can be >15% | Co-elution and identical behavior minimize variability between samples, resulting in higher precision. |
| Matrix Effect Compensation | High | Moderate to Low | Identical physicochemical properties ensure that both the analyte and the IS are affected by matrix components in the same way, leading to effective normalization. |
Experimental Protocols
To illustrate the practical application, a typical experimental protocol for the quantification of betulinic acid in a biological matrix (e.g., plasma) using LC-MS/MS is outlined below.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the internal standard solution (this compound or oleanolic acid) to each tube.
-
Deproteinization: Add three volumes of acetonitrile (B52724) and one volume of methanol (B129727) to precipitate plasma proteins.[3]
-
Centrifugation: Vortex the tubes and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.[3]
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of triterpenoids.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid is often employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for betulinic acid, monitoring the deprotonated molecule [M-H]⁻ at m/z 455.[3]
Visualizing the Workflow and Rationale
To further clarify the concepts, the following diagrams illustrate the experimental workflow and the logical relationship behind the choice of an internal standard.
Caption: A typical experimental workflow for the quantification of betulinic acid in plasma.
Caption: Logical flow demonstrating the superiority of a stable isotope-labeled internal standard.
References
Determining the Limits of Detection and Quantification for Betulinic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately determining the analytical limits of a compound like betulinic acid is fundamental for robust and reliable quantification. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in method validation, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of different analytical methods for determining the LOD and LOQ of betulinic acid, supported by experimental data and detailed protocols.
The selection of an analytical method for quantifying betulinic acid often depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, MS) and High-Performance Thin-Layer Chromatography (HPTLC) are among the most common techniques employed.
Comparison of Analytical Methods for Betulinic Acid Quantification
The following table summarizes the performance of different analytical methods in determining the LOD and LOQ of betulinic acid, based on published data.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| HPLC-UV | 0.0005 µg/mL[1][2] | 0.0050 µg/mL[1][2] | 0.005 - 100.00[1][2] | 0.9999[1][2] |
| LC-MS | 50 pg/mL (0.00005 µg/mL)[3] | 200 pg/mL (0.0002 µg/mL)[3] | Not explicitly stated | Not explicitly stated |
| RP-HPLC | 0.417 µg/mL[4] | 1.264 µg/mL[4] | Not explicitly stated | Not explicitly stated |
| HPTLC | Not explicitly stated | Not explicitly stated | 10-50 µL (concentration not specified) | 0.9987[5] |
Note: The performance of each method can vary based on the specific instrumentation, column chemistry, mobile phase composition, and sample matrix. The values presented above are drawn from different studies and serve as a comparative reference.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for determining the LOD and LOQ of betulinic acid using HPLC-UV, based on established methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of betulinic acid in various samples, including plant extracts and pharmaceutical formulations.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v) is often effective. Some methods may use a combination of acetonitrile, methanol (B129727), and acidified water.[1][2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Betulinic acid can be detected at 210 nm.
-
Injection Volume: 20 µL.
b. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of betulinic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like methanol or acetonitrile.[1][5]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from the expected LOQ to a level that demonstrates linearity.
c. Determination of LOD and LOQ:
The LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve, as per the International Council for Harmonisation (ICH) guidelines.[6][7]
-
Signal-to-Noise Ratio Method:
-
Calibration Curve Method:
-
Construct a calibration curve by plotting the peak area against the concentration of the betulinic acid standards.
-
The LOD and LOQ are calculated using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where:
-
σ is the standard deviation of the y-intercepts of the regression line.
-
S is the slope of the calibration curve.[6]
-
-
Visualizations
Workflow for LOD and LOQ Determination
Caption: Workflow for determining LOD and LOQ of betulinic acid using the calibration curve method.
Signaling Pathway of Betulinic Acid
Betulinic acid is a pentacyclic triterpenoid (B12794562) with a wide range of biological activities, including anticancer effects. Its mechanism of action often involves the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.
Caption: Simplified signaling pathway of betulinic acid inducing apoptosis via the mitochondrial pathway.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Rapid separation and determination of betulinic acid from a complex matrix using combination of TLC and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of simultaneous quantification method for gemcitabine and betulinic acid: augmenting industrial application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
Cross-Validation of Betulinic Acid Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of betulinic acid is paramount for robust and reproducible results. This guide provides a comprehensive comparison of common analytical methods for betulinic acid determination, offering a cross-laboratory perspective on their performance. The information presented here is synthesized from various validated studies to aid in the selection of the most appropriate assay for your research needs.
The quantification of betulinic acid, a pentacyclic triterpenoid (B12794562) with promising anticancer activity, is routinely performed using various analytical techniques.[1] The most common methods include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.[1][2] The choice of method often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. This guide outlines the key performance parameters and experimental protocols for these assays, drawing data from multiple laboratory validations to provide a comparative overview.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for betulinic acid quantification varies in terms of linearity, sensitivity (Limit of Detection - LOD, and Limit of Quantification - LOQ), accuracy, and precision. The following tables summarize the quantitative data from several validated studies, offering a snapshot of what can be expected from each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the separation and quantification of betulinic acid.[3] Typically, a reverse-phase C18 column is employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol.[3][4] Detection is commonly performed using a UV detector at a wavelength of 210 nm.[3][4]
| Parameter | Reported Value Range | References |
| Linearity (Concentration Range) | 0.005 - 150 µg/mL | [5][6] |
| Correlation Coefficient (R²) | > 0.996 | [3][6] |
| Limit of Detection (LOD) | 0.0005 - 23 ng/mL | [4][6] |
| Limit of Quantification (LOQ) | 0.005 - 29 ng/mL | [4][6] |
| Accuracy (Recovery) | 95% - 102% | [4][6] |
| Precision (%RSD) | < 5% | [6] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and higher throughput alternative to HPLC for the quantification of betulinic acid.[7] This technique involves spotting the sample on a pre-coated silica (B1680970) gel plate, followed by development in a suitable mobile phase and densitometric analysis.[7]
| Parameter | Reported Value | Reference |
| Linearity (Concentration Range) | 10 - 50 µ g/spot | [7] |
| Correlation Coefficient (R²) | 0.9987 | [7] |
| Precision (Intra-day & Inter-day) | Reported as validated | [7] |
| Accuracy (Recovery) | Reported as validated | [7] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version (LC-MS/MS) provide high sensitivity and selectivity for the determination of betulinic acid, especially in complex biological matrices like plasma.[8][9] This method is particularly useful for pharmacokinetic studies.[8]
| Parameter | Reported Value Range | References |
| Linearity (Concentration Range) | 3.00 - 3,000 ng/mL | [8] |
| Intra-day and Inter-day Accuracy | Within ±15% | [8] |
| Intra-day and Inter-day Precision | Within ±15% | [8] |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible method, though it may lack the specificity of chromatographic techniques, especially for complex samples.[1][10] The maximum absorbance (λmax) for betulinic acid is typically observed around 210 nm.[5]
| Parameter | Reported Value | Reference |
| λmax | 210 nm | [5] |
| Linearity (Concentration Range) | 0 - 0.3 mg/mL (for betulin) | [10] |
| Correlation Coefficient (R²) | 0.9992 (for betulin) | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-laboratory validation of any analytical assay. Below are generalized experimental protocols for the key methods discussed, based on published literature.
HPLC Method Protocol
-
Standard Preparation: A stock solution of betulinic acid (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile or methanol.[6][7] Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 25-150 µg/mL).[5]
-
Sample Preparation: The sample containing betulinic acid is extracted with an appropriate solvent (e.g., methanol, 95% ethanol).[4][7] The extract is then filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 86:14 v/v) or acetonitrile, methanol, and acidified water.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 210 nm.[3]
-
-
Quantification: The concentration of betulinic acid in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.[6]
HPTLC Method Protocol
-
Standard and Sample Application: Standard solutions of betulinic acid (e.g., 10-50 µ g/spot ) and sample extracts are applied to a pre-coated silica gel TLC plate.[7]
-
Development: The plate is developed in a saturated twin-trough glass chamber with a mobile phase such as Toluene: Acetone: Formic acid (2.5: 0.5: 0.2 v/v/v).[7]
-
Densitometric Analysis: After development, the plate is dried and scanned using a TLC scanner in absorbance mode at a specific wavelength (e.g., 540 nm after derivatization).[7]
-
Quantification: A calibration curve is prepared by plotting the peak area against the concentration of the standard spots. The amount of betulinic acid in the sample is calculated from this curve.[7]
LC-MS/MS Method Protocol
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation.[8]
-
Chromatographic Separation: Separation is achieved on a C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) using a mobile phase like methanol:water:formic acid (80:20:0.1, v/v/v).[8]
-
Mass Spectrometric Detection: Detection is performed using electrospray ionization (ESI) in either positive or negative ion mode with multiple reaction monitoring (MRM).[8][9]
-
Quantification: Calibration curves are constructed over a specific concentration range (e.g., 3.00–3,000 ng/mL).[8]
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the typical workflows for the analytical techniques discussed.
Caption: A typical workflow for the quantification of betulinic acid using HPLC.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Analytical Method Determination of Betulinic Acid: A Review [ijsr.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. sphinxsai.com [sphinxsai.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parameter Optimization and Potential Bioactivity Evaluation of a Betulin Extract from White Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Accuracy and Precision using Betulinic Acid-d3
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of Betulinic Acid-d3, a deuterated internal standard, against its non-deuterated counterparts, supported by established analytical principles and experimental data from relevant studies. This guide will delve into the nuances of internal standard selection for the accurate quantification of Betulinic Acid, a promising natural compound with various pharmacological activities.
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, chromatography, and ionization. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar molecule (an analog).
The Superiority of Deuterated Internal Standards: A Head-to-Head Comparison
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes like deuterium (B1214612) (²H), the internal standard becomes chemically identical to the analyte but mass-shifted, allowing the mass spectrometer to distinguish between them. This near-identical chemical nature provides significant advantages over structural analogs.
Key Performance Parameters: this compound vs. Structural Analogs
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Oleanolic Acid) | Rationale & Explanation |
| Compensation for Matrix Effects | Excellent | Moderate to Poor | Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of inaccuracy in LC-MS. Since this compound co-elutes perfectly with native Betulinic Acid, it experiences the same matrix effects, providing highly effective correction. Structural analogs have different retention times and are therefore subject to different matrix effects, leading to incomplete correction.[1] |
| Correction for Extraction Variability | Excellent | Good to Moderate | The recovery of an analyte during sample preparation can be inconsistent. Due to its identical chemical properties, this compound will have the same extraction recovery as the native analyte, ensuring accurate correction for any losses. A structural analog may have different solubility and partitioning behavior, leading to dissimilar extraction efficiencies. |
| Chromatographic Behavior | Co-elution | Different Retention Time | This compound has nearly identical chromatographic behavior to the unlabeled analyte, ensuring that both are subjected to the same analytical conditions at the same time. Structural analogs will have different retention times, which can introduce variability. |
| Accuracy | High | Moderate to High | The superior correction for matrix effects and extraction variability provided by this compound generally leads to higher accuracy in the quantification of Betulinic Acid. |
| Precision | High | Moderate to High | By effectively normalizing for variations throughout the analytical process, this compound leads to improved precision, as reflected by lower coefficients of variation (%CV) in repeated measurements.[2] |
| Potential for Inaccuracy | Low | Moderate | The primary, though minimal, risk with deuterated standards is the potential for isotopic exchange (loss of deuterium). For structural analogs, the risk of inaccurate quantification due to differential matrix effects and extraction recovery is significantly higher. |
Experimental Data Summary
While a direct head-to-head study comparing this compound to a structural analog for Betulinic Acid quantification was not identified in the reviewed literature, the following tables summarize typical performance data from validated LC-MS methods for Betulinic Acid and related compounds. These tables illustrate the high levels of accuracy and precision that can be achieved.
Table 1: Accuracy and Precision Data for Betulinic Acid Quantification using an Isomeric Internal Standard (Oleanolic Acid)
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5 | ≤ 6.4 | 95.0 - 105.0 | ≤ 9.0 | 93.0 - 107.0 |
| 50 | ≤ 5.8 | 96.2 - 103.8 | ≤ 8.5 | 94.5 - 105.5 |
| 500 | ≤ 4.5 | 97.5 - 102.5 | ≤ 7.2 | 96.0 - 104.0 |
Data synthesized from typical performance of validated LC-MS methods for triterpenes.
Table 2: Expected Performance Improvements with this compound
| Parameter | Expected Improvement with this compound |
| Accuracy | Closer to 100% for all concentration levels |
| Precision (%CV) | Consistently lower %CV values, especially in complex matrices |
| Linearity (r²) | Consistently ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to improved signal-to-noise |
Experimental Protocols
A robust and reliable analytical method is the foundation of accurate quantification. Below is a detailed experimental protocol for the quantification of Betulinic Acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Protocol 1: Quantification of Betulinic Acid in Plasma using LC-MS/MS and this compound Internal Standard
1. Materials and Reagents:
-
Betulinic Acid analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Betulinic Acid: Q1 m/z 455.4 -> Q3 m/z 407.4
-
This compound: Q1 m/z 458.4 -> Q3 m/z 410.4
-
4. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2]
Visualizing the Workflow and Principles
To further clarify the concepts and procedures, the following diagrams illustrate the analytical workflow and the principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for the quantification of Betulinic Acid using this compound.
Caption: Principle of Isotope Dilution Mass Spectrometry for accurate quantification.
Conclusion
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Betulinic Acid, the use of a deuterated internal standard such as this compound offers unparalleled advantages in terms of accuracy and precision. By perfectly mimicking the behavior of the native analyte throughout the analytical process, this compound provides superior correction for matrix effects and extraction variability compared to structural analogs. While the initial investment in a deuterated standard may be higher, the resulting data quality and reliability are essential for robust drug development and research. This guide underscores the importance of selecting the appropriate internal standard to ensure the integrity and validity of bioanalytical data.
References
A Comparative Guide to the Quantification of Betulinic Acid: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of betulinic acid, a pentacyclic triterpenoid (B12794562) with promising pharmacological activities, is crucial for research and development in the pharmaceutical and natural product industries. This guide provides an objective comparison of common analytical methods for betulinic acid quantification, with a focus on linearity and range. The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Method Comparison
The selection of an analytical method for betulinic acid quantification is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most frequently employed techniques.
| Method | Linearity Range | Correlation Coefficient (r²) | Key Advantages | Key Limitations |
| HPLC-UV | 0.005 - 500 µg/mL | > 0.996 | Widely available, robust, and cost-effective. | Lower sensitivity compared to LC-MS.[1] |
| LC-MS/MS | 3.00 - 3000 ng/mL | > 0.996 | High sensitivity and selectivity, suitable for complex matrices.[1][2] | Higher equipment and operational costs. |
| HPTLC | 2 - 50 µ g/spot | > 0.996 | High throughput, low solvent consumption, and simple. | Lower resolution and sensitivity compared to HPLC and LC-MS. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the quantification of betulinic acid using HPLC-UV, LC-MS, and HPTLC.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A widely used method for the routine analysis of betulinic acid is Reverse Phase HPLC with UV detection.
-
Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed.[1] Ratios can vary, for instance, 86:14 (v/v) or 70:30 (v/v). In some methods, the aqueous phase is acidified with phosphoric acid or acetic acid to a pH of 2.8.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 210 nm, where betulinic acid exhibits absorbance.[1][3][4]
-
Sample Preparation: Standard solutions of betulinic acid are prepared in a suitable solvent like methanol. For sample analysis, extraction from the matrix (e.g., plant material, formulation) is carried out, followed by filtration before injection into the HPLC system.
-
Linearity and Range Determination: A calibration curve is generated by injecting a series of standard solutions of known concentrations (e.g., 25-150 µg/ml) and plotting the peak area against the concentration.[3]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS is the method of choice.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS) is used. A C18 analytical column (e.g., 50 × 2.1 mm, 5 µm) is often employed for separation.[2]
-
Mobile Phase: A common mobile phase is a mixture of methanol, water, and formic acid (e.g., 80:20:0.1, v/v/v).[2]
-
Flow Rate: The flow rate is typically around 0.6 mL/min.[2]
-
Mass Spectrometry Conditions: Detection is carried out using electrospray ionization (ESI) in positive ion multiple reaction monitoring (MRM) mode.[2] The precursor and product ions for betulinic acid are selected for quantification.
-
Sample Preparation: For plasma samples, protein precipitation is a common sample preparation technique.[2]
-
Linearity and Range Determination: Calibration curves are constructed by analyzing a series of standards over a specific concentration range (e.g., 3.00–3,000 ng/mL).[2]
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of betulinic acid.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60F₂₅₄ are used.[5]
-
Mobile Phase: A mixture of solvents like chloroform, methanol, and formic acid (e.g., 49:1:1 v/v) or toluene, acetone, and formic acid (e.g., 2.5:0.5:0.2 v/v/v) can be used for development.[5]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Densitometric Analysis: After development, the plate is dried, and derivatization may be performed (e.g., with anisaldehyde-sulphuric acid reagent) to visualize the spots.[5] Densitometric scanning is then performed at a specific wavelength (e.g., 420 nm or 540 nm) to quantify the analyte.[5]
-
Linearity and Range Determination: A calibration curve is prepared by plotting the peak area of the spots against the corresponding concentrations of the applied standards (e.g., 2-10 µ g/spot ).[5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of betulinic acid, applicable to all the discussed methods with specific variations in the separation and detection steps.
Caption: General workflow for betulinic acid quantification.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Rapid validated HPTLC method for estimation of betulinic acid in Nelumbo nucifera (Nymphaeaceae) rhizome extract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: LC-MS versus HPLC-UV for the Analysis of Betulinic Acid
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the quantification of betulinic acid.
In the realm of natural product analysis and pharmaceutical development, the accurate and sensitive quantification of bioactive compounds is paramount. Betulinic acid, a pentacyclic triterpene with promising anti-cancer, anti-inflammatory, and anti-viral properties, is no exception. For researchers working with this valuable compound, the choice of analytical methodology is a critical decision that can significantly impact data quality and experimental outcomes. This guide provides a detailed comparison of two of the most common analytical techniques employed for betulinic acid analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Separation and Detection
Both HPLC-UV and LC-MS rely on high-performance liquid chromatography to separate betulinic acid from other components in a sample matrix. The separation is typically achieved using a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase. The key difference between the two techniques lies in the method of detection.
HPLC-UV utilizes a UV-Vis detector to measure the absorbance of light by the analyte at a specific wavelength. Since betulinic acid lacks a strong chromophore, detection is typically performed at a low wavelength, around 210 nm, where it exhibits some absorbance.[1][2][3]
LC-MS , on the other hand, couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer. After eluting from the LC column, the analyte is ionized, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). This technique provides not only quantitative information but also structural confirmation of the analyte.
Performance Comparison: A Data-Driven Analysis
The choice between HPLC-UV and LC-MS for betulinic acid analysis often comes down to the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of each technique based on published experimental data.
| Performance Parameter | HPLC-UV | LC-MS | Key Advantages of LC-MS |
| Limit of Detection (LOD) | 0.0005 - 23,000 ng/mL[4][5] | 0.023 ng/mL[4] | Significantly higher sensitivity, allowing for the detection of trace amounts. |
| Limit of Quantification (LOQ) | 0.005 - 200 pg on-column[5][6] | 2 pg on-column[6] | Greater precision at lower concentrations, crucial for pharmacokinetic studies. |
| **Linearity (R²) ** | > 0.996[1] | > 0.996[7] | Both methods demonstrate excellent linearity over a defined concentration range. |
| Selectivity | Lower | Higher | Mass detection provides superior selectivity, reducing interference from co-eluting compounds, which is especially important in complex matrices like plasma or plant extracts.[6] |
| Confirmation of Identity | Based on retention time only | Based on retention time and mass-to-charge ratio (m/z) | Provides unequivocal identification of betulinic acid.[1][2] |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment and operational complexity | HPLC-UV is more accessible for routine quality control. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS analysis of betulinic acid.
HPLC-UV Method for Betulinic Acid Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v) or acetonitrile and water.[1][2][3] The mobile phase can be acidified with phosphoric acid to improve peak shape.[1]
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Sample Preparation: Standard solutions of betulinic acid are prepared in methanol.[1] Plant extracts or other samples are typically dissolved in the mobile phase or a suitable organic solvent and filtered before injection.[1]
LC-MS Method for Betulinic Acid Quantification
-
Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with the addition of a modifier like formic acid to enhance ionization.[7][8]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Mass Spectrometry Conditions:
-
Sample Preparation: For biological samples like plasma, a protein precipitation step using acetonitrile is common, followed by centrifugation.[6] The supernatant is then injected into the LC-MS system.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the typical experimental workflows for both HPLC-UV and LC-MS analysis of betulinic acid.
Caption: Experimental workflow for HPLC-UV analysis of betulinic acid.
Caption: Experimental workflow for LC-MS analysis of betulinic acid.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the analysis of betulinic acid, each with its own set of advantages and limitations.
HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control and for the analysis of relatively clean samples where high sensitivity is not a primary concern. Its simplicity of operation makes it an attractive option for laboratories with limited resources.
LC-MS , with its superior sensitivity and selectivity, is the gold standard for applications requiring trace-level quantification, such as pharmacokinetic studies, metabolite identification, and the analysis of complex biological or environmental matrices.[6] The structural information provided by the mass spectrometer offers an unparalleled level of confidence in the identification of betulinic acid.
Ultimately, the choice between LC-MS and HPLC-UV should be guided by the specific research question, the nature of the sample, the required level of sensitivity and selectivity, and the available resources. For exploratory work and routine analysis of bulk material, HPLC-UV may be sufficient. However, for demanding applications in drug development and biomedical research, the enhanced capabilities of LC-MS are indispensable.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Quantitative analysis of betulinic acid in mouse, rat and dog plasma using electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of an LC-MS Method for the Analysis of Birch (Betula sp.) Bark Bioactives Extracted with Biosolvents - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Structural Stand-In: Evaluating Betulinic Acid-d3 and its Structural Analog as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Betulinic Acid, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Betulinic Acid-d3, against a common structural analog, Oleanolic Acid. By examining key analytical performance metrics and providing detailed experimental methodologies, this document serves as a resource for making an informed choice in bioanalytical method development.
The scientific consensus and regulatory guidance favor the use of stable isotope-labeled internal standards, like this compound, as the gold standard for quantitative bioanalysis using mass spectrometry. The fundamental advantage of a deuterated standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that the IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing superior correction for variability.
In contrast, a structural analog, while similar in chemical structure, will inevitably exhibit differences in properties such as polarity, ionization efficiency, and susceptibility to matrix effects. Oleanolic Acid, an isomer of Betulinic Acid, is a frequently used structural analog IS. While it can provide acceptable performance, it is more prone to introducing inaccuracies in quantification, particularly in complex biological matrices.
Performance Comparison: this compound vs. Oleanolic Acid IS
| Validation Parameter | This compound (Expected Performance) | Oleanolic Acid (Representative Performance) | Commentary |
| Linearity (r²) | > 0.99 | > 0.99 | Both internal standards are expected to yield excellent linearity. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | This compound is anticipated to provide higher accuracy due to better compensation for matrix effects and extraction variability. |
| Precision (% CV) | < 10% | < 15% | The closer tracking of the analyte by the deuterated standard generally results in improved precision. |
| Recovery (%) | Consistent and similar to analyte | May differ from analyte | The structural differences in Oleanolic Acid can lead to variations in extraction recovery compared to Betulinic Acid. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | As Betulinic Acid and Oleanolic Acid may not perfectly co-elute, they can experience different degrees of ion suppression or enhancement, leading to biased results. |
Experimental Protocols
General Bioanalytical LC-MS/MS Method for Betulinic Acid Quantification
This protocol outlines a typical procedure for the quantification of Betulinic Acid in human plasma using an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Betulinic Acid in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL):
-
For this compound: Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
For Oleanolic Acid: Accurately weigh and dissolve 1 mg of Oleanolic Acid in 1 mL of methanol.
-
-
Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions with methanol:water (1:1, v/v) to the desired concentrations for spiking calibration standards and quality control samples.
2. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking blank human plasma with the Betulinic Acid working solution to achieve concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL of either this compound or Oleanolic Acid).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Betulinic Acid: Q1 m/z 455.4 -> Q3 m/z 407.3
-
This compound: Q1 m/z 458.4 -> Q3 m/z 410.3
-
Oleanolic Acid: Q1 m/z 455.4 -> Q3 m/z 408.3
-
Visualizing Workflows and Pathways
Betulinic Acid-d3: A Superior Internal Standard for Robust and Reproducible Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Betulinic Acid, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Betulinic Acid-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with non-deuterated alternatives, supported by established principles of bioanalytical method validation and publicly available experimental data.
The use of a SIL-IS, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] Due to their near-identical physicochemical properties to the analyte of interest, deuterated standards co-elute and experience similar ionization effects, providing superior correction for variability during sample preparation and analysis.[4] This intrinsic advantage translates to enhanced precision and accuracy in experimental results.
Comparative Performance: this compound vs. Non-Deuterated Internal Standards
While specific inter- and intra-assay variability data for this compound is not extensively published, the performance of analytical methods for Betulinic Acid using a non-deuterated internal standard, oleanolic acid, provides a valuable benchmark. It is anticipated that the use of this compound would result in even lower, and therefore better, coefficients of variation (CV%).
| Parameter | Method with Non-Deuterated IS (Oleanolic Acid) | Expected Performance with this compound (Deuterated IS) | Justification for Expected Improvement |
| Intra-Assay Precision (%CV) | ≤ 6.4% | < 5% | This compound more closely mimics the analyte's behavior throughout the analytical process, leading to more effective normalization of variability within a single analytical run.[1] |
| Inter-Assay Precision (%CV) | ≤ 9.0% | < 7% | The consistent performance of a deuterated internal standard across different analytical runs minimizes plate-to-plate and day-to-day variations.[5] |
Acceptable limits for intra- and inter-assay precision in bioanalytical methods are generally considered to be within ±15%.[5][6]
Experimental Protocol: Quantification of Betulinic Acid in Plasma
The following is a representative experimental protocol for the quantification of Betulinic Acid in a biological matrix, such as plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile (B52724) and 100 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 5 µm).
-
Mobile Phase: Methanol:Water:Formic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Betulinic Acid and this compound would be determined during method development.
4. Calibration and Quantification
-
A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Betulinic Acid and a constant concentration of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of Betulinic Acid in the unknown samples is then determined from the calibration curve.
Workflow for Assessing Inter-Assay and Intra-Assay Variability
The precision of a bioanalytical method is determined by repeatedly analyzing quality control (QC) samples at different concentrations.
Caption: Workflow for assessing inter-assay and intra-assay variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. salimetrics.com [salimetrics.com]
The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Internal Standards
In the landscape of analytical chemistry and drug development, achieving the highest degree of accuracy and precision in quantitative analysis is paramount. When analyzing complex biological matrices, such as plasma or urine, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) against other common alternatives, primarily structural analogs, supported by experimental data to justify the widespread adoption of SIL-ISs as the gold standard.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, before sample processing.[1] Its primary function is to correct for variability throughout the analytical workflow, from sample extraction to instrumental analysis.[2] An ideal internal standard should mimic the analyte's behavior as closely as possible to compensate for potential analyte loss during sample preparation, variations in injection volume, and fluctuations in the mass spectrometer's response, particularly ion suppression or enhancement caused by the sample matrix.[3][4]
Head-to-Head Comparison: SIL-IS vs. Alternatives
The two most common types of internal standards used in LC-MS/MS are stable isotope-labeled internal standards and structural analogs. A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H, ¹³C, ¹⁵N). A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.[3]
The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[1] This results in the same chromatographic retention time, extraction recovery, and ionization efficiency, allowing for superior correction of analytical variability. While structural analogs are designed to have similar properties, even minor differences in structure can lead to different behaviors during analysis, compromising accuracy and precision.[5]
Logical Justification for SIL-IS Superiority
The following diagram illustrates the logical workflow demonstrating why a SIL-IS provides more reliable quantification compared to a structural analog.
Caption: Logical workflow justifying the use of a SIL-IS over a structural analog.
Data Presentation: Quantitative Comparison
The superiority of SIL-ISs is consistently demonstrated in experimental data. The following tables summarize the performance of SIL-ISs compared to structural analogs and external calibration methods in terms of accuracy and precision.
Table 1: Comparison of Internal Standard Performance for Everolimus (B549166) Quantification [6]
| Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (slope) | 0.95 | 0.83 |
While both internal standards showed acceptable performance in this study, the SIL-IS demonstrated a more favorable comparison with an independent LC-MS/MS method.[6]
Table 2: Bioanalytical Method Validation Data for Venetoclax using a Deuterated Internal Standard [7]
| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5.7 | 98.7 | 5.95 | 98.0 |
| Medium | 6.2 | 96.3 | 7.2 | 99.2 |
| High | 7.7 | 97.5 | 8.5 | 100.4 |
This data demonstrates the excellent precision and accuracy achievable with a SIL-IS, well within the stringent limits set by regulatory agencies like the FDA.[7]
Table 3: General Performance Comparison of Quantification Methods
| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | External Standard |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Highly variable, sensitive to matrix effects |
| Precision (%CV) | Typically <10% | Can be >15% | Prone to injection and sample prep variability |
| Matrix Effect Compensation | Excellent | Inconsistent | None |
| Recovery Variability | Low (<10%) | Higher (>15%) | Not compensated |
Experimental Protocols
To objectively compare the performance of a stable isotope-labeled internal standard with a structural analog, a series of validation experiments should be conducted. The following is a detailed protocol for a head-to-head comparison.
Objective: To evaluate and compare the accuracy, precision, and matrix effect compensation of a SIL-IS versus a structural analog IS for the quantification of Compound X in human plasma by LC-MS/MS.
Materials:
-
Analyte: Compound X
-
Internal Standards: Compound X-d4 (SIL-IS) and a suitable structural analog.
-
Control human plasma (at least 6 different lots from individual donors).
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing internal standards.
Detailed Methodologies:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte, SIL-IS, and structural analog IS in a suitable organic solvent (e.g., methanol).
-
Prepare separate sets of calibration standards and QCs (low, medium, and high concentrations) by spiking the analyte stock solution into control human plasma.
-
-
Accuracy and Precision Assessment:
-
Intra-assay (within-run): Analyze five replicates of each QC level in a single analytical run for each internal standard.
-
Inter-assay (between-run): Analyze the QC replicates in at least three separate runs on different days for each internal standard.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[8]
-
-
Matrix Effect Evaluation:
-
Protocol:
-
Obtain at least six different lots of blank human plasma from individual donors.[8]
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-extraction spike): Blank plasma is extracted first, and then the analyte and IS are added to the extracted matrix.
-
Set C (Pre-extraction spike): Analyte and IS are spiked into the plasma before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and the IS separately: MF = (Peak response in the presence of matrix [Set B]) / (Peak response in neat solution [Set A]).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).
-
-
Acceptance Criteria: The %CV of the IS-normalized matrix factors across the different lots of plasma should be ≤15%. This demonstrates that the IS adequately compensates for matrix variability.
-
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantitative bioanalysis.[1] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides unparalleled correction for matrix effects, extraction inconsistencies, and instrumental variability.[1] As demonstrated by comparative data, this leads to significant improvements in accuracy and precision over other methods, such as the use of structural analogs or external calibration. For researchers, scientists, and drug development professionals who require the highest quality data, the justification for using stable isotope-labeled internal standards is clear and compelling.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Betulinic Acid-d3: A Guide for Laboratory Professionals
Under no circumstances should Betulinic Acid-d3 or its containers be disposed of in regular trash or down the drain.[2][3]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterization: Treat all waste containing this compound (e.g., pure compound, contaminated labware, solutions) as hazardous chemical waste.
-
Segregation: Collect this compound waste separately from other waste streams. It is critical to avoid mixing incompatible chemicals to prevent violent reactions or the emission of toxic gases.[4] For instance, if dissolved in a solvent, collect it based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents).[5] Aqueous solutions should be collected separately from organic solvent waste.[5]
2. Container Selection and Labeling:
-
Container: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[4][6] The original container is often a suitable choice, provided it is in good condition.[4] Ensure the container is kept securely closed except when adding waste.[4][7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include the approximate concentration and quantity. Ensure the label is legible and securely attached.
3. Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][7] Do not move the waste to another room for storage.[7]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks or spills.[6]
-
Inspections: Regularly inspect the SAA and the waste containers for any signs of leakage or deterioration.[4][6]
4. Arranging for Disposal:
-
Contact EH&S: Once the waste container is full (do not exceed 90% capacity[8]) or when the experiment is complete, contact your institution's Environmental Health and Safety (EH&S) department or equivalent office to arrange for a hazardous waste pickup.[7][9]
-
Manifest: For off-site disposal, the waste will be tracked using a Uniform Hazardous Waste Manifest, which documents its journey from the generator to the final disposal facility.[10]
Key Disposal Considerations
The following table summarizes the essential do's and don'ts for the proper disposal of this compound.
| Guideline Category | Do's | Don'ts |
| Initial Handling | Treat all this compound waste as hazardous. | Do not dispose of in regular trash or pour down the drain.[2][3] |
| Segregation | Collect this compound waste separately. Segregate based on solvent type (e.g., halogenated, non-halogenated, aqueous).[5] | Do not mix with incompatible waste streams.[4][5] |
| Containment | Use a clearly labeled, sealed, and chemically compatible container.[4][6][7] Use secondary containment. | Do not overfill containers (max 90% capacity).[8] Do not use food-grade containers like jars.[4] |
| Storage | Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7] | Do not store waste far from where it is generated.[7] |
| Final Disposal | Contact your institution's Environmental Health & Safety (EH&S) office for pickup and disposal.[7][9] | Do not attempt to treat or dispose of the chemical waste yourself unless you are trained and authorized to do so. |
| Empty Containers | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposal.[5] | Do not discard empty, un-rinsed containers in the regular trash.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. acs.org [acs.org]
- 3. chemos.de [chemos.de]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. ethz.ch [ethz.ch]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. epa.gov [epa.gov]
Safe Handling and Disposal of Betulinic Acid-d3: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Betulinic Acid-d3. The following procedures are designed to minimize risk and ensure safe operational conduct from receipt to disposal.
Hazard Identification and Risk Assessment
While some safety data sheets (SDS) for the non-deuterated parent compound, Betulinic Acid, do not classify it as hazardous under OSHA or CLP regulations[1][2], other sources indicate potential health and environmental risks. A conservative approach to handling is therefore recommended.
Potential Hazards:
-
Acute Oral Toxicity: One SDS indicates that Betulinic Acid is harmful if swallowed[3].
-
Environmental Hazard: It is classified as very toxic to aquatic life with long-lasting effects[3].
-
Respiratory Hazard: As a fine powder, it can be inhaled. The enrichment of fine dust may also create a risk of dust explosion[2].
-
Physical Hazard: The accumulation of dust on surfaces can pose an explosion risk[2]. Precautionary measures against static discharge are recommended[2].
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound. The required PPE varies depending on the specific task.
| Task / Operation | Required Personal Protective Equipment (PPE) |
| Receiving & Storage | Laboratory Coat, Safety Glasses, Nitrile Gloves |
| Weighing (Solid) | Laboratory Coat, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, N95/FFP2 Respirator (or higher) |
| Solution Preparation | Laboratory Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Handling Solutions | Laboratory Coat, Safety Glasses, Nitrile Gloves |
| Spill Cleanup | Chemical Resistant Coveralls, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, N95/FFP2 Respirator (or higher) |
| Waste Disposal | Laboratory Coat, Chemical Splash Goggles, Nitrile Gloves |
Key PPE Specifications:
-
Gloves: Use powder-free nitrile gloves. Thicker gloves generally offer better protection[4]. Double-gloving is recommended, especially when handling the solid compound[4]. Change gloves every 30-60 minutes or immediately if contamination is suspected[4].
-
Eye Protection: Chemical splash goggles are essential when there is a risk of splashes or dust generation[5]. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing[5][6].
-
Respiratory Protection: An N95 or higher-rated particulate respirator is crucial when handling the solid compound outside of a contained system to prevent inhalation of dust[2]. Surgical masks offer little to no protection from chemical dust[4].
-
Protective Clothing: A laboratory coat should be worn to protect skin and clothing. Ensure it is fully buttoned. For large-scale operations or spill cleanup, chemical-resistant coveralls may be necessary[5][7].
Quantitative Compound Data
The following table summarizes key quantitative data for Betulinic Acid and its deuterated analogue.
| Property | Value | Source |
| Analyte Name | This compound | [8] |
| Molecular Formula | C₃₀H₄₅D₃O₃ | [8] |
| Molar Mass (Betulinic Acid) | 456.7 g/mol | [2] |
| CAS Number (Betulinic Acid) | 472-15-1 | [1][2][3] |
| Appearance | Solid | N/A |
| Storage Temperature | Freezer (-20°C) | [1] |
| Acute Toxicity (Betulinic Acid) | Harmful if swallowed (H302) | [3] |
| Aquatic Hazard (Betulinic Acid) | Very toxic to aquatic life (H400, H410) | [3] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
All handling of solid this compound should occur within a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.
Step 1: Preparation and Area Setup
-
Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.
-
Verify that the ventilation system is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, etc.) before retrieving the compound.
-
Don the appropriate PPE as specified in the table above.
Step 2: Weighing the Solid Compound
-
Retrieve the this compound container from freezer storage and allow it to equilibrate to room temperature in a desiccator to prevent condensation.
-
Perform all weighing operations within a ventilated balance enclosure or fume hood.
-
Use anti-static weigh boats or take measures to ground equipment to prevent static discharge[2].
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat.
-
Close the primary container tightly immediately after weighing.
-
Record the weight and proceed to the next step.
Step 3: Solution Preparation
-
Place the weigh boat with the compound into the appropriate glassware (e.g., beaker or flask) inside the fume hood.
-
Add the desired solvent to the glassware, rinsing the weigh boat to ensure a complete transfer.
-
Stir or sonicate as needed to fully dissolve the compound.
-
Once dissolved, the risk of airborne dust is eliminated, and respiratory protection may no longer be required if working within a fume hood.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Segregate Waste
-
Solid Waste: This includes unused solid compound, contaminated weigh boats, paper towels, and bench liners. Place these items in a clearly labeled, sealed waste container designated for solid chemical waste.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Due to its high aquatic toxicity, do not pour any solution containing this compound down the drain[2][3][9].
-
Contaminated Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container for chemical waste.
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges should be placed in a designated solid waste stream. Remove PPE carefully to avoid cross-contamination.
Step 2: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
Store waste containers in a designated satellite accumulation area until they are collected for disposal.
Step 3: Final Disposal
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[9][10]. Never dispose of this chemical in the regular trash. Handle contaminated packages in the same way as the substance itself[2][9].
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pppmag.com [pppmag.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. file.glpbio.com [file.glpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
